Obefazimod
Description
Obefazimod is an orally available, small molecule binder of the cap binding complex (CBC) 80/20, with potential antiviral and anti-inflammatory activities. Upon oral administration, this compound binds to the CBC, a complex at the 5'-end of the pre-mRNA transcript that promotes the initial interaction with transcription and processing machinery. This leads to a conformational change in the CBC and enhanced splicing of viral RNA variants and upregulation of the anti-inflammatory microRNA, miR-124, via splicing of a long noncoding RNA at the miR-124-1 locus. In human immunodeficiency virus type 1 (HIV-1)-infected cells, this compound interacts with the CBC of HIV-1 mRNA and inhibits viral replication by preventing Rev-mediated export of unspliced HIV-1 transcripts to the cytoplasm. Rev facilitates the nuclear export of unspliced or incompletely spliced viral pre-mRNAs, an essential step in HIV-1 replication. In inflammatory conditions, miR-124 reduces the production of various inflammatory mediators, including interleukin 6 (IL-6), tumor necrosis factor alpha (TNF-alpha), and C-C motif chemokine 2 (CCL2; MCP-1.). miR-124 plays a critical role in innate and adaptive immune responses and is a critical mediator of cholinergic anti-inflammatory action.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.
well tolerated and rapidly and substantially metabolized into ABX464-NGlc in human subjects.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O/c17-13-3-1-2-10-4-9-14(22-15(10)13)21-11-5-7-12(8-6-11)23-16(18,19)20/h1-9H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOGDCZJYVSUBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)NC3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258453-75-6 | |
| Record name | Obefazimod [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258453756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABX-464 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14828 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OBEFAZIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26RU378B9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Molecular Chaperone: A Technical Guide to Obefazimod's Modulation of the Cap-Binding Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obefazimod (formerly ABX464) is a novel, orally available small molecule that has demonstrated significant anti-inflammatory properties in clinical trials for ulcerative colitis.[1] Its mechanism of action represents a unique approach to modulating the immune response, centering on its interaction with the cap-binding complex (CBC). This technical guide provides an in-depth exploration of this compound's effect on the CBC, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate molecular pathways involved.
Core Mechanism of Action: Stabilizing the Cap-Binding Complex
This compound's primary molecular target is the cap-binding complex (CBC), a heterodimeric protein complex consisting of CBP20 and CBP80.[2] The CBC plays a crucial role in the biogenesis of RNA by binding to the 5' cap of RNA polymerase II transcripts.[2] this compound and its primary active metabolite, ABX464-N-Glu, act as orthosteric stabilizers of the CBC.[2]
Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds at the interface of the CBP20 and CBP80 subunits.[2] This binding induces a conformational change that strengthens the interaction between the two subunits, resulting in a more rigid and stable CBC.[2] This stabilization has a downstream effect on the CBC's interaction with other proteins, most notably Arsenite resistance protein 2 (ARS2), a key partner in microRNA (miRNA) biogenesis.[2] Thermophoresis analysis has shown that the binding of this compound or its active metabolite to the CBC improves its interaction with ARS2.[2]
This enhanced interaction between the CBC and ARS2 is proposed to facilitate the selective splicing of a long non-coding RNA, leading to the upregulation of a specific microRNA, miR-124.[1][3] miR-124 is a potent negative regulator of inflammation, and its increased expression leads to a downstream reduction in pro-inflammatory cytokines and chemokines, including IL-17, IL-6, and TNF-α.[1][3]
Data Presentation
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound, demonstrating its impact on miR-124 expression and downstream inflammatory markers.
| Parameter | Dose | Fold Increase vs. Placebo (Median) | Study Population | Tissue/Sample Type | Timepoint | Citation |
| miR-124 Expression | 25 mg | 13-fold | Ulcerative Colitis Patients (Phase 2b) | Rectal Tissue | Week 8 | [3] |
| 50 mg | 25-fold | Ulcerative Colitis Patients (Phase 2b) | Rectal Tissue | Week 8 | [3] | |
| 100 mg | 25-fold | Ulcerative Colitis Patients (Phase 2b) | Rectal Tissue | Week 8 | [3] | |
| Placebo | 1.02-fold | Ulcerative Colitis Patients (Phase 2b) | Rectal Tissue | Week 8 | [3] | |
| 25 mg, 50 mg, 100 mg | Statistically Significant Increase (P < 0.0001) | Ulcerative Colitis Patients (Phase 2b) | Blood | Week 8 | [4] |
| Parameter | Dose | Effect | Study Population | Tissue/Sample Type | Timepoint | Citation |
| IL-17a Levels | 25 mg, 50 mg, 100 mg | Statistically Significant Reduction vs. Placebo (P < 0.0001) | Ulcerative Colitis Patients (Phase 2b) | Serum | Weeks 1, 4, 8 | [4] |
| Parameter | Dose | Placebo-Adjusted Clinical Remission Rate | Study | Timepoint | Citation |
| Clinical Remission | 50 mg | 19.3% | ABTECT-1 (Phase 3) | Week 8 | [5][6] |
| 50 mg | 13.4% | ABTECT-2 (Phase 3) | Week 8 | [5][6] | |
| 25 mg | 21.4% | ABTECT-1 (Phase 3) | Week 8 | [5] |
Experimental Protocols
While highly detailed, step-by-step protocols for all experiments are proprietary and not fully available in the public domain, this section outlines the methodologies for the key experiments cited based on the available information.
Cryo-Electron Microscopy (Cryo-EM) of the CBC and its Complexes
Objective: To determine the high-resolution structure of the cap-binding complex (CBC) alone and in complex with this compound, its active metabolite, and ARS2, to elucidate the molecular basis of their interactions.
Methodology Overview:
-
Sample Preparation: Recombinant CBC, ARS2, this compound, and its active metabolite ABX464-N-Glu were prepared and purified.
-
Complex Formation: The following complexes were assembled for analysis: CBC-apo, CBC-Obefazimod, CBC-ABX464-N-Glu, CBC-ARS2-Apo, CBC-ARS2-Obefazimod, and CBC-ARS2-ABX464-N-Glu.[2]
-
Grid Preparation and Vitrification: The protein complex solutions were applied to cryo-EM grids and rapidly frozen in liquid ethane to create a thin layer of vitrified ice, preserving the native structure of the complexes.
-
Data Collection: Cryo-EM datasets were collected for each of the prepared complexes.[2]
-
Data Processing and Structure Determination: The collected datasets were processed using specialized software. This involved 2D classification to select for high-quality particle images and 3D refinement to reconstruct the three-dimensional structures of the different complexes.[2][7]
Microscale Thermophoresis (MST)
Objective: To measure the binding affinities between the components of the CBC (Cbp20 and Cbp80) and to assess the impact of this compound and its active metabolite on the interaction between the CBC and ARS2.
Methodology Overview:
-
Protein Labeling: One of the binding partners (e.g., a subunit of the CBC) is typically labeled with a fluorescent dye.
-
Serial Dilution: A serial dilution of the unlabeled binding partner (the ligand, e.g., the other CBC subunit or ARS2) is prepared.
-
Incubation: The fluorescently labeled protein is mixed with the different concentrations of the unlabeled ligand and incubated to allow binding to reach equilibrium.
-
MST Measurement: The samples are loaded into capillaries, and the MST instrument measures the movement of the fluorescently labeled molecules along a microscopic temperature gradient. The binding of a ligand to the fluorescently labeled molecule alters its thermophoretic properties (size, charge, hydration shell), leading to a change in its movement.
-
Data Analysis: The changes in thermophoresis are plotted against the ligand concentration, and the data is fitted to a binding curve to determine the dissociation constant (Kd), a measure of binding affinity. While specific Kd values for the this compound-CBC interaction are not publicly available, the results indicated that this compound and its metabolite improve the interaction between the CBC and ARS2.[2]
Quantification of miR-124 and Cytokines
Objective: To quantify the levels of miR-124 and pro-inflammatory cytokines in patient samples to assess the in vivo effects of this compound.
Methodology Overview:
-
miR-124 Quantification:
-
Sample Collection: Rectal biopsy and whole blood samples were collected from patients in clinical trials.[4]
-
RNA Extraction: Total RNA was extracted from the collected samples.
-
Droplet Digital PCR (ddPCR): The absolute copy number of miR-124 was quantified using ddPCR technology.[4] This technique partitions the PCR reaction into thousands of nanoliter-sized droplets, allowing for highly precise and absolute quantification of the target molecule.
-
-
Cytokine Quantification:
-
Sample Collection: Blood samples were collected from patients, and serum was prepared.[4]
-
Immunoassay: The concentration of IL-17 in the serum was measured using an ELLA immunoassay.[8] This is an automated, microfluidic-based immunoassay platform that allows for sensitive and reproducible quantification of proteins.
-
Immunohistochemistry (IHC): The expression of various cytokines, including IL-17 and IL-23, in rectal biopsies was examined using IHC. This technique uses antibodies to detect the presence and location of specific proteins in tissue sections.[8]
-
Mandatory Visualizations
References
- 1. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abivax Provides Operational and Key Program Update - BioSpace [biospace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. abivax.com [abivax.com]
- 7. Structural basis for mutually exclusive co-transcriptional nuclear cap-binding complexes with either NELF-E or ARS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of Obefazimod: A Novel miR-124 Enhancer for Ulcerative Colitis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Obefazimod (formerly ABX464) is a first-in-class, orally administered small molecule demonstrating significant promise in the treatment of moderately to severely active ulcerative colitis (UC). Its novel mechanism of action, centered on the upregulation of the anti-inflammatory microRNA-124 (miR-124), sets it apart from existing therapies. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound for UC. It details the experimental protocols of key studies, presents a consolidated view of clinical trial data, and visualizes the intricate signaling pathways and experimental workflows involved in its development.
Introduction: Addressing the Unmet Need in Ulcerative Colitis
Ulcerative colitis is a chronic inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation of the colon.[1] Despite the availability of various treatment options, including 5-aminosalicylates, corticosteroids, immunomodulators, and biologic agents, a significant proportion of patients either do not respond, lose response over time, or experience debilitating side effects.[2] This highlights a critical unmet need for novel, effective, and well-tolerated therapies. This compound has emerged as a promising candidate to fill this therapeutic gap, offering a unique mechanism of action that targets a key regulator of inflammation.[2][3]
Mechanism of Action: Upregulation of miR-124
This compound's therapeutic effect is predicated on its ability to enhance the expression of miR-124, a small non-coding RNA with potent anti-inflammatory properties.[2][4] In the context of UC, where pro-inflammatory pathways are chronically activated, miR-124 levels are often suppressed. This compound selectively upregulates miR-124 in immune cells, which in turn acts as a "physiological brake" on inflammation.[5][6]
The downstream effects of increased miR-124 are multifaceted and include:
-
Inhibition of the IL-6/STAT3 Signaling Pathway: miR-124 directly targets the mRNA of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor in the pro-inflammatory IL-6 signaling cascade.[5][7][8] By downregulating STAT3, this compound effectively dampens the inflammatory response mediated by IL-6.
-
Reduction of Pro-inflammatory Cytokines and Chemokines: Upregulation of miR-124 leads to a decrease in the production of several key pro-inflammatory cytokines and chemokines, including IL-6, IL-17, TNF-α, and CCL2 (MCP-1).[1][9]
-
Modulation of T-Helper Cell Differentiation: this compound has been shown to reduce the population of pro-inflammatory Th1 and Th17 cells, which are known to be key drivers of the pathogenesis of UC.[5]
Preclinical Development
In Vitro Studies
Initial in vitro experiments were crucial in elucidating the mechanism of action of this compound.
Experimental Protocol: In Vitro Cytokine and miR-124 Measurement
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) or other relevant immune cell lines are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Stimulation: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) or other appropriate stimuli.
-
RNA Extraction and qRT-PCR: After a defined incubation period, total RNA is extracted from the cells. Quantitative real-time polymerase chain reaction (qRT-PCR) is then performed to measure the expression levels of miR-124 and the mRNA of target genes (e.g., STAT3, IL-6, TNF-α).
-
Cytokine Measurement: Supernatants from the cell cultures are collected, and the concentrations of secreted cytokines (e.g., IL-6, IL-17, TNF-α) are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.
In these in vitro settings, this compound treatment consistently led to a dose-dependent increase in miR-124 expression and a subsequent reduction in the levels of pro-inflammatory cytokines.[6][9]
Animal Models
The efficacy of this compound in a preclinical setting was evaluated using the dextran sulfate sodium (DSS)-induced colitis mouse model, which is a well-established and widely used model that mimics many aspects of human UC.[10]
Experimental Protocol: DSS-Induced Colitis Mouse Model
-
Animal Selection: Male C57BL/6 or BALB/c mice are typically used.
-
Induction of Colitis: Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking water for 5-7 days.[11][12] Chronic colitis can be induced through cyclical administration of DSS.[11]
-
Treatment: Mice are treated with this compound (administered orally, e.g., by gavage) or a vehicle control, either prophylactically (before DSS administration) or therapeutically (after the onset of colitis).
-
Disease Activity Index (DAI) Scoring: Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the stool. These parameters are used to calculate a DAI score, which provides a quantitative measure of disease severity.
-
Histological Analysis: At the end of the study, the colons are excised, and histological analysis is performed to assess the degree of inflammation, ulceration, and tissue damage.
-
Biomarker Analysis: Colon tissue and serum samples can be collected to measure the levels of pro-inflammatory cytokines and other relevant biomarkers.
In the DSS-induced colitis model, this compound treatment resulted in a significant attenuation of disease severity, as evidenced by reduced DAI scores, improved histological findings, and a decrease in pro-inflammatory cytokine levels in the colon.[7]
Clinical Development
The clinical development program for this compound in UC has progressed through Phase 2a, 2b, and now Phase 3 trials, consistently demonstrating a favorable efficacy and safety profile.
Phase 2a and 2b Clinical Trials
The Phase 2a and 2b studies were designed to assess the safety, tolerability, and efficacy of this compound in patients with moderately to severely active UC who had an inadequate response to or were intolerant to conventional or advanced therapies.
Experimental Protocol: Phase 2b Induction Trial (NCT03760003)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[13]
-
Patient Population: Adult patients with moderately to severely active UC (Modified Mayo Score [MMS] of 5 to 9, with an endoscopic subscore of ≥2).[13]
-
Intervention: Patients were randomized to receive once-daily oral this compound (25 mg, 50 mg, or 100 mg) or placebo for 8 weeks.[13]
-
Primary Endpoint: Change from baseline in MMS at week 8.[13]
-
Key Secondary Endpoints: Clinical remission, clinical response, endoscopic improvement, and changes in fecal calprotectin.[4]
-
Biomarker Analysis: Rectal biopsies were collected to measure miR-124 expression.[14]
The Phase 2b trial met its primary endpoint, with all doses of this compound demonstrating a statistically significant reduction in MMS compared to placebo at week 8.[13] The results also showed significant improvements in key secondary endpoints.[4]
Phase 3 ABTECT Program
The pivotal Phase 3 program, known as ABTECT, consists of two identical induction trials (ABTECT-1 and ABTECT-2) and a maintenance trial.
Experimental Protocol: ABTECT-1 (NCT05507203) and ABTECT-2 (NCT05507216) Induction Trials
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trials.[1][15]
-
Patient Population: Adult patients with moderately to severely active UC with inadequate response, loss of response, or intolerance to conventional and/or advanced therapies.[15][16]
-
Intervention: Patients were randomized to receive once-daily oral this compound (25 mg or 50 mg) or placebo for 8 weeks.[15][16]
-
Primary Endpoint: Clinical remission at week 8, as defined by the FDA.[16][17]
-
Key Secondary Endpoints: Clinical response, endoscopic improvement, and histologic-endoscopic mucosal improvement.[18]
In July 2025, it was announced that both ABTECT-1 and ABTECT-2 met their primary endpoint of clinical remission at week 8 for the 50 mg dose.[17][18]
Clinical Trial Data Summary
The following tables summarize the key efficacy and safety data from the clinical development program of this compound in ulcerative colitis.
Table 1: Key Efficacy Results from Phase 2 and Phase 3 Induction Trials
| Endpoint | Phase 2b (8 weeks) | ABTECT-1 (8 weeks) | ABTECT-2 (8 weeks) |
| Clinical Remission | |||
| This compound 25 mg | Statistically Significant vs. Placebo | 21.4% (placebo-adjusted) | Not Statistically Significant |
| This compound 50 mg | Statistically Significant vs. Placebo | 19.3% (p<0.0001) | 13.4% (p=0.0001) |
| Clinical Response | |||
| This compound 25 mg | Statistically Significant vs. Placebo | - | 28.6% (placebo-adjusted, pooled) |
| This compound 50 mg | Statistically Significant vs. Placebo | Met | Met |
| Endoscopic Improvement | |||
| This compound 50 mg | 50% vs. 11% (Placebo) | 33-36% vs. 6-10% (Placebo) | 33-36% vs. 6-10% (Placebo) |
Note: Data is compiled from publicly available sources and may not be directly comparable across studies.[1][3][13][15][16][18]
Table 2: Long-Term Efficacy from Phase 2b Open-Label Maintenance Trial
| Endpoint (at 2 years) | This compound 50 mg |
| Clinical Remission | 52.5% |
| Endoscopic Improvement | 59.0% |
| Endoscopic Remission | 35.9% |
Data from the open-label maintenance phase of the Phase 2b trial.[5]
Table 3: Safety and Tolerability of this compound
| Adverse Events | Phase 2b (Induction) | Phase 3 (ABTECT Induction) |
| Most Common AEs | Headache, abdominal pain, nausea | Consistent with previous studies |
| Serious AEs | Infrequent and comparable to placebo | Infrequent and comparable to placebo |
| New Safety Signals | None observed | None observed |
This compound has been generally well-tolerated across all clinical trials, with no new safety signals identified.[13][18]
Future Directions and Conclusion
The successful outcomes of the Phase 3 induction trials represent a significant milestone in the development of this compound. The ongoing ABTECT maintenance trial will provide crucial data on the long-term efficacy and safety of this novel therapy.[3] Pending positive results from the maintenance study, regulatory submissions to the FDA and EMA are anticipated.[3]
This compound, with its unique mechanism of action as a miR-124 enhancer, represents a promising and differentiated therapeutic option for patients with ulcerative colitis. Its oral administration, favorable safety profile, and demonstrated efficacy in both induction and maintenance of remission position it to potentially become a valuable addition to the treatment landscape for this chronic and often debilitating disease. The comprehensive data gathered to date underscore the potential of this compound to address the significant unmet medical need in ulcerative colitis.
References
- 1. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. IL-6/STAT3 signaling pathway regulates the proliferation and damage of intestinal epithelial cells in patients with ulcerative colitis via H3K27ac - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in patients with moderate-to-severely active ulcerative colitis: efficacy and safety analysis from the 96-week open-label maintenance phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disease-related expression of the IL6/STAT3/SOCS3 signalling pathway in ulcerative colitis and ulcerative colitis-related carcinogenesis | Gut [gut.bmj.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. ABX464 (this compound) for moderate-to-severe, active ulcerative colitis: a phase 2b, double-blind, randomised, placebo-controlled induction trial and 48 week, open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound in patients with moderate-to-severely active ulcerative colitis: efficacy and safety analysis from the 96-week open-label maintenance phase 2b study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Abivax reports positive phase 3 results from both ABTECT 8-week induction trials of this compound to treat moderate to severely active ulcerative colitis [pharmabiz.com]
- 16. hcplive.com [hcplive.com]
- 17. IL-6/STAT3 signaling pathway regulates the proliferation and damage of intestinal epithelial cells in patients with ulcerative colitis via H3K27ac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. IL-6/STAT3 signaling pathway regulates the proliferation and damage of intestinal epithelial cells in patients with ulcerative colitis via H3K27ac - ProQuest [proquest.com]
Preclinical Profile of Obefazimod: A Novel Therapeutic Candidate for Inflammatory Bowel Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease, is a group of chronic, relapsing inflammatory conditions of the gastrointestinal tract. Despite advancements in treatment, a significant number of patients fail to achieve or maintain remission, highlighting the urgent need for novel therapeutic strategies with improved efficacy and safety profiles. Obefazimod (formerly ABX464) is an investigational, first-in-class, orally administered small molecule that has demonstrated potent anti-inflammatory activity in preclinical IBD models and clinical trials.[1][2] Its unique mechanism of action, which involves the upregulation of a specific microRNA, sets it apart from existing therapies and positions it as a promising candidate for the treatment of IBD.[3][4][5][6]
This technical guide provides a comprehensive overview of the preclinical studies of this compound in various animal models of IBD. It details the experimental protocols, summarizes key quantitative data, and illustrates the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Upregulation of miR-124
This compound's novel mechanism of action is centered on its ability to selectively enhance the expression of miR-124, a microRNA with well-established anti-inflammatory properties.[3][4][7][8][9] this compound binds to the cap-binding complex (CBC), a key component of RNA biogenesis, which in turn stabilizes the interaction required for the generation of miR-124 from a long non-coding RNA.[6][8]
Elevated levels of miR-124 act as a "physiological brake" on inflammation by downregulating the expression of multiple pro-inflammatory cytokines and chemokines.[6][7][9][10] Key targets include Interleukin-17 (IL-17), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Chemokine Ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1).[7][8][10][11] This modulation of the inflammatory cascade has been observed in vitro in human immune cells and in vivo in animal models.[7][9][10] Furthermore, the anti-inflammatory effects of miR-124 are partly mediated through the inhibition of the STAT3 signaling pathway, which plays a critical role in the pathogenesis of IBD.[8][12]
Preclinical Efficacy in IBD Animal Models
This compound has demonstrated significant anti-inflammatory effects in multiple well-established murine models of IBD.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS model is a widely used model of acute and chronic colitis that mimics many of the clinical and histological features of Ulcerative Colitis.
Experimental Protocol:
-
Animals: C57BL/6 mice.
-
Induction of Colitis: Administration of DSS (typically 2-3%) in drinking water for a defined period (e.g., 5-7 days) to induce epithelial injury and inflammation.
-
Treatment Groups: Mice were randomized to receive either vehicle control (e.g., methylcellulose) or this compound.
-
Drug Administration: this compound (e.g., 40 mg/kg) was administered orally once daily via gavage.[7]
-
Endpoints: Daily monitoring of body weight, stool consistency, and presence of blood (Disease Activity Index - DAI). At the end of the study, colonic tissues were collected for histological analysis and measurement of pro-inflammatory cytokine levels.
Summary of Results: Studies consistently showed that this compound treatment significantly attenuated DSS-induced colitis.[8][11] Treated mice exhibited reduced body weight loss, returning to pre-treatment levels, and had smaller and fewer colonic lesions compared to the vehicle-treated group.[8][11]
| Parameter | Vehicle Control | This compound (40 mg/kg) | Outcome | Reference |
| Body Weight | Significant Loss | Return to pre-treatment levels | Protective Effect | [8][11] |
| Colonic Lesions | Severe and numerous | Smaller and fewer | Reduced Tissue Damage | [8] |
| Colonic TNF-α | Elevated | Significantly Reduced | Anti-inflammatory | [8][11] |
| Colonic IL-6 | Elevated | Significantly Reduced | Anti-inflammatory | [7][8][9][11] |
| Colonic CCL2 (MCP-1) | Elevated | Significantly Reduced | Anti-inflammatory | [8][11] |
| Colonic IL-22 | Normal/Low | Upregulated | Mucosal Healing | [8][11] |
| Mesenteric IL-17a | Upregulated | Reversed Increase | Immune Modulation | [7][9] |
T-Cell Adoptive Transfer Colitis Model
This model mimics aspects of Crohn's Disease and is driven by a pathogenic T-cell response. It is particularly useful for evaluating therapies that modulate adaptive immunity. A recent preclinical study evaluated this compound in combination with Etrasimod in this model.[13][14]
Experimental Protocol:
-
Animals: Immunodeficient recipient mice (e.g., C57BL/6NRj-Rag2tm1Ciphe/Rj).[14]
-
Induction of Colitis: Intraperitoneal injection of a pathogenic subset of T-cells (e.g., CD4+CD45RBhigh) isolated from healthy donor mice.[13][14]
-
Treatment Groups: Mice were treated with this compound alone, Etrasimod alone, or a combination of both compounds.[13][14]
-
Drug Administration: Oral treatment was administered for 55 days.[13][14]
-
Endpoints: Body weight protection, Disease Activity Index (DAI), and systemic levels of inflammatory cytokines.
Summary of Results: The combination of this compound and Etrasimod demonstrated superior efficacy compared to either agent alone.
| Parameter | Monotherapy | Combination Therapy (this compound + Etrasimod) | Outcome | Reference |
| Body Weight Protection | Moderate | Improved | Enhanced Efficacy | [13][14] |
| Disease Activity Index | Moderate Reduction | Improved Reduction | Enhanced Efficacy | [13][14] |
| Blood Cytokines (TNF-α, IL-17, IL-6, IFN-γ) | Reduction | Synergistic & Statistically Significant Reduction | Potent Anti-inflammatory Synergy | [13][14] |
Azoxymethane (AOM)/DSS Colitis-Associated Cancer Model
Chronic inflammation in IBD is a major risk factor for developing colorectal cancer. The AOM/DSS model is used to study the progression from colitis to cancer.
Summary of Findings: In the AOM/DSS mouse model, this compound treatment was shown to reduce the number of tumors.[15] This anti-neoplastic effect is linked to its primary mechanism of action. The upregulation of miR-124 suppresses the differentiation of pro-inflammatory Th17 cells by inhibiting the STAT3 pathway, which is known to be a key driver in the development of colitis-associated cancer.[8]
Conclusion
Preclinical studies in multiple, distinct animal models of inflammatory bowel disease have consistently demonstrated the potent anti-inflammatory efficacy of this compound. Its novel mechanism, centered on the upregulation of the master anti-inflammatory regulator miR-124, leads to a broad reduction in key pro-inflammatory cytokines implicated in the pathology of IBD. The positive results in both acute (DSS) and T-cell driven (adoptive transfer) models of colitis, as well as in a colitis-associated cancer model, underscore its potential as a robust and durable therapeutic option. These compelling preclinical data have provided a strong foundation for the ongoing clinical development of this compound for patients with moderate to severe ulcerative colitis.[1][14][15]
References
- 1. abivax.com [abivax.com]
- 2. abivax.com [abivax.com]
- 3. gastroendonews.com [gastroendonews.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. thepharmaletter.com [thepharmaletter.com]
- 6. Abivax: Publication of an expert article in JCC on this compound as promising therapeutic management option for UC patients | Abivax [ir.abivax.com]
- 7. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Abivax Publishes Novel Data with Respect to this compound’s Anti-Inflammatory Mechanism of Action - BioSpace [biospace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Abivax Updates UC Therapy Strategy, Announces Early Preclinical Data on this compound and Etrasimod in IBD Mouse Model [synapse.patsnap.com]
- 14. Abivax Provides Update on Ulcerative Colitis (UC) Combination Therapy Program Strategy and Announces Early Preclinical Combination Data of this compound and Etrasimod in Inflammatory Bowel Disease (IBD) Mouse Model - BioSpace [biospace.com]
- 15. firstwordpharma.com [firstwordpharma.com]
Beyond miR-124: An In-depth Technical Guide to the Molecular Targets of Obefazimod
For Researchers, Scientists, and Drug Development Professionals
Obefazimod (ABX464) is a novel, first-in-class, orally administered small molecule demonstrating significant therapeutic potential in chronic inflammatory diseases, including ulcerative colitis.[1][2] While its mechanism of action is widely attributed to the upregulation of the anti-inflammatory microRNA, miR-124, a deeper investigation reveals a more intricate molecular engagement that precedes this well-documented downstream effect. This technical guide provides a comprehensive overview of the molecular targets of this compound beyond miR-124, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.
Direct Molecular Target: The Cap-Binding Complex (CBC)
Recent structural and biophysical data have elucidated that this compound's primary molecular target is the nuclear cap-binding complex (CBC), a heterodimer composed of CBP80 (NCBP1) and CBP20 (NCBP2).[3] The CBC plays a crucial role in the biogenesis of RNA polymerase II transcripts by binding to the 5' cap of nascent pre-mRNAs.
This compound and its principal active metabolite, ABX464-N-Glu, act as orthosteric stabilizers of the CBC.[3] Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds at the interface of the CBP80 and CBP20 subunits.[3] This binding induces a conformational change that strengthens the interaction between the two subunits, resulting in a more rigid and stable CBC.[3]
This stabilization of the CBC by this compound enhances its interaction with ARS2 (Arsenite-resistance protein 2), a key partner in microRNA biogenesis.[3] The strengthened CBC-ARS2 interaction is proposed to facilitate the selective splicing of a long non-coding RNA, leading to the increased production of miR-124.
Signaling Pathway of this compound's Interaction with the Cap-Binding Complex
References
- 1. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in patients with moderate-to-severely active ulcerative colitis: efficacy and safety analysis from the 96-week open-label maintenance phase 2b study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
In-Depth Technical Guide to the Pharmacodynamics of Obefazimod in Human Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obefazimod (formerly ABX464) is a first-in-class, orally available small molecule that has demonstrated significant anti-inflammatory properties. Developed by Abivax, it represents a novel therapeutic approach for chronic inflammatory diseases, particularly ulcerative colitis (UC). This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in human cells, detailing its mechanism of action, target signaling pathways, and effects on cellular processes. The information is supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: Upregulation of microRNA-124
The cornerstone of this compound's pharmacodynamic effect is its ability to selectively upregulate microRNA-124 (miR-124), a key negative regulator of inflammation.[1] This is achieved through a novel mechanism involving the cellular RNA processing machinery.
This compound and its primary active metabolite, ABX-464-N-Glu, bind to the cap binding complex (CBC), a crucial component of the cellular machinery that recognizes the 5' cap structure of RNA polymerase II transcripts.[2][3] The CBC, composed of the subunits Cbp20 and Cbp80, plays a pivotal role in RNA biogenesis. By binding to the CBC, this compound acts as an orthosteric stabilizer, reinforcing the interaction between Cbp20 and Cbp80.[3] This stabilization enhances the recruitment of ARS2, a key partner of the CBC involved in microRNA biogenesis.[3] The enhanced stability of the CBC-ARS2 complex leads to the selective and enhanced splicing of a single long non-coding RNA, which in turn generates mature miR-124.[1]
The upregulation of miR-124 acts as a "physiological brake" on inflammation. miR-124 targets the messenger RNA (mRNA) of several pro-inflammatory cytokines and chemokines, leading to their translational downregulation.[1] This targeted approach allows this compound to modulate the immune response without causing broad immunosuppression.
Signaling Pathways Modulated by this compound
The primary signaling pathway influenced by this compound is the downstream cascade of miR-124. By increasing the cellular concentration of miR-124, this compound effectively dampens the expression of key inflammatory mediators.
Key Downregulated Cytokines and Chemokines:
-
Interleukin-6 (IL-6): A pleiotropic cytokine with a central role in inflammation and autoimmunity.
-
Interleukin-17 (IL-17): A signature cytokine of Th17 cells, which are key drivers of inflammation in several autoimmune diseases.[1]
-
Tumor Necrosis Factor-alpha (TNF-α): A major inflammatory cytokine involved in systemic inflammation.[1]
-
Chemokine (C-C motif) ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1): A potent chemoattractant for monocytes, memory T cells, and dendritic cells.[1]
The downregulation of these molecules leads to a reduction in the recruitment and activation of inflammatory immune cells at the site of inflammation, thereby mitigating tissue damage.
Quantitative Pharmacodynamic Data
The pharmacodynamic effects of this compound have been quantified in various studies, demonstrating a clear dose-dependent relationship and target engagement.
Table 1: In Vitro Effects of this compound on Human Peripheral Blood Mononuclear Cells (PBMCs)
| Parameter | Treatment | Duration | Result |
| miR-124 Expression | This compound (up to 10 µM) | 6 days | 9-fold increase in PBMCs[4] |
| 7-fold increase in purified CD4+ T cells[4] | |||
| 9-fold increase in macrophages[4] | |||
| Cytokine Secretion | This compound | 6 days | IL-17a: -61.6% (p < 0.0001)[4] |
| IL-6: -27.4% (p = 0.0002)[4] | |||
| CCL2: -33.7% (in macrophages, p < 0.05)[4] |
Table 2: In Vivo Effects of this compound in a Murine Model of DSS-Induced Colitis
| Parameter | Treatment | Result |
| Pro-inflammatory Cytokines in Colon | This compound (40 mg/kg, oral gavage) | Significant reduction of TNF-α, IL-6, and CCL2[2][4] |
Table 3: Clinical Pharmacodynamic Effects of this compound in Ulcerative Colitis Patients (Phase 2b Study)
| Parameter | Treatment Dose (oral, once daily) | Duration | Result (Median Fold Increase vs. Baseline) |
| miR-124 Expression in Rectal Tissue | 25 mg | 8 weeks | 13-fold |
| 50 mg | 8 weeks | 25-fold | |
| 100 mg | 8 weeks | 25-fold | |
| Placebo | 8 weeks | 1.02-fold |
Detailed Experimental Protocols
In Vitro Treatment of Human PBMCs
This protocol outlines the general procedure for assessing the in vitro effects of this compound on human PBMCs.
Methodology:
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Isolated PBMCs are cultured in a complete RPMI-1640 medium supplemented with fetal bovine serum, penicillin-streptomycin, and L-glutamine.
-
This compound Treatment: Cells are treated with varying concentrations of this compound (up to 10 µM to avoid cytotoxicity) or a vehicle control (DMSO) for 6 days.[4]
-
Cytokine Quantification: After the treatment period, the cell culture supernatant is collected. The concentrations of secreted cytokines such as IL-6 and IL-17a are quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Cytometric Bead Array (CBA).
-
miR-124 Quantification: Total RNA is extracted from the harvested cells. The expression level of miR-124 is determined by droplet digital PCR (ddPCR) or quantitative real-time PCR (RT-qPCR), normalized to a suitable endogenous control.
Murine Model of DSS-Induced Colitis
This protocol describes the induction of colitis in mice and subsequent treatment with this compound to evaluate its anti-inflammatory effects in vivo.
Methodology:
-
Induction of Colitis: Colitis is induced in C57BL/6 mice by administering 2.5% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 days.[4]
-
Treatment: During the DSS administration period, mice are treated daily with this compound (40 mg/kg) via oral gavage. A control group receives the vehicle (e.g., methylcellulose) only.[4]
-
Clinical Assessment: Mice are monitored daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool.
-
Tissue Collection and Analysis: At the end of the study, mice are euthanized, and the colons are collected. The colonic tissue is then processed for the analysis of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, CCL2) using techniques such as ELISA on tissue homogenates or RT-qPCR on extracted RNA.
Quantification of miR-124 in Human Rectal Biopsies
This protocol details the methodology for quantifying miR-124 expression in rectal biopsy samples from clinical trial participants.
Methodology:
-
Sample Collection and Storage: Rectal biopsies are obtained from patients and immediately stored under conditions that preserve RNA integrity (e.g., RNAlater or snap-frozen in liquid nitrogen).
-
RNA Extraction: Total RNA, including the small RNA fraction, is extracted from the biopsy tissue using a suitable kit (e.g., AllPrep DNA/RNA/miRNA Universal Kit). The quality and quantity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).
-
Reverse Transcription: The extracted RNA is reverse-transcribed to complementary DNA (cDNA) using a microRNA-specific reverse transcription kit.
-
Droplet Digital PCR (ddPCR): The absolute copy number of miR-124 is quantified using a ddPCR system. This technique partitions the PCR reaction into thousands of nanoliter-sized droplets, allowing for precise and absolute quantification without the need for a standard curve. The data is analyzed using software such as QuantaSoft Pro to determine the number of miR-124 copies per cell.
Conclusion
This compound presents a novel and targeted approach to the treatment of chronic inflammatory diseases. Its unique mechanism of action, centered on the upregulation of the anti-inflammatory microRNA, miR-124, has been robustly demonstrated through in vitro, in vivo, and clinical studies. The pharmacodynamic effects of this compound, characterized by the downregulation of key pro-inflammatory cytokines, provide a strong rationale for its continued development and potential as a transformative therapy for patients with conditions such as ulcerative colitis. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to understand and further investigate the pharmacodynamics of this promising therapeutic agent.
References
- 1. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Interaction Studies Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Obefazimod Application Notes and Protocols for In Vitro Studies on Colon Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of obefazimod (formerly ABX464), a novel first-in-class oral small molecule, for studies on colon epithelial cells and related immune cells. The protocols and data presented are based on published research and are intended to guide the design and execution of experiments investigating the anti-inflammatory effects of this compound.
Mechanism of Action
This compound has a unique mechanism of action that involves the upregulation of a specific microRNA, miR-124.[1][2][3][4] This upregulation is achieved through this compound's binding to the cap binding complex (CBC), which enhances the selective splicing of a long non-coding RNA to produce mature miR-124.[5] Increased levels of miR-124 act as a "physiological brake" on inflammation by downregulating the expression of pro-inflammatory cytokines and chemokines, including IL-6, IL-17, and CCL2 (MCP-1).[1][2][3][4][5] This targeted anti-inflammatory activity makes this compound a promising therapeutic candidate for inflammatory bowel diseases (IBD) such as ulcerative colitis.
Quantitative Data Summary
The following table summarizes the key quantitative data from in vitro studies on the effects of this compound. While specific studies on colon epithelial cells are limited in the public domain, data from studies on peripheral blood mononuclear cells (PBMCs) provide a strong starting point for dose-ranging experiments.
| Parameter | Cell Type | Concentration | Duration | Key Findings | Reference |
| Cytokine Reduction | PBMCs | 5 µM | 6 days | Decrease in IL-6, IL-17, and CCL2 | [1] |
| Immune Cell Modulation | PBMCs | 5 µM | 6 days | Decrease in Th1/Th17 cell populations | [1] |
| miR-124 Upregulation | PBMCs | Concentration-dependent | 6 days | Significant increase in miR-124 expression | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of this compound. These protocols are adapted from methodologies reported in studies on immune cells and can be applied to colon epithelial cell lines (e.g., Caco-2, HT-29) or co-culture systems.
Protocol 1: In Vitro Treatment of Cells with this compound
This protocol describes the general procedure for treating cultured cells with this compound to assess its biological activity.
Materials:
-
Colon epithelial cell line (e.g., Caco-2, HT-29) or Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (ABX464)
-
DMSO (vehicle control)
-
Cell culture plates (e.g., 6-well, 24-well, or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in the appropriate cell culture plates at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be high enough to allow for the desired final concentrations in the cell culture medium with a minimal amount of DMSO (typically <0.1%).
-
Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., a starting concentration of 5 µM).
-
Prepare a vehicle control by adding the same volume of DMSO to complete cell culture medium as used for the highest concentration of this compound.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 6 days, based on PBMC studies).[1] The incubation time may need to be optimized for colon epithelial cells.
-
Harvesting: After the incubation period, harvest the cells and/or the cell culture supernatant for downstream analysis.
Protocol 2: Quantification of Cytokine Secretion by ELISA
This protocol is for measuring the levels of pro-inflammatory cytokines in the cell culture supernatant following this compound treatment.
Materials:
-
Cell culture supernatant from Protocol 1
-
ELISA kits for the cytokines of interest (e.g., IL-6, IL-17, CCL2)
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the cell culture supernatants (and standards) to the wells.
-
Add the detection antibody.
-
Add the enzyme-linked secondary antibody.
-
Add the substrate and stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokines in the samples based on the standard curve.
Protocol 3: Analysis of miR-124 Expression by RT-qPCR
This protocol describes how to measure the upregulation of miR-124 in cells treated with this compound.
Materials:
-
Cell pellets from Protocol 1
-
RNA extraction kit (miRNA-specific)
-
Reverse transcription kit for miRNA
-
qPCR master mix
-
Primers for miR-124 and a reference small RNA (e.g., U6)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA, including small RNAs, from the cell pellets using a suitable kit according to the manufacturer's instructions.
-
Reverse Transcription: Perform reverse transcription of the RNA to cDNA using a miRNA-specific reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for miR-124 and the reference RNA.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in miR-124 expression in this compound-treated cells compared to the vehicle-treated control cells.
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro this compound studies.
References
- 1. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abivax publishes novel data with respect to this compound’s anti-inflammatory mechanism of action | Abivax [ir.abivax.com]
- 4. researchgate.net [researchgate.net]
- 5. Abivax publishes novel data with respect to this compound’s anti-inflammatory mechanism of action | Abivax [ir.abivax.com]
Application Note: Protocol for Assessing Obefazimod Efficacy in a DSS-Induced Colitis Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammatory bowel disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract, with ulcerative colitis (UC) being one of its major forms.[1] The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely utilized preclinical model due to its simplicity and its ability to mimic many clinical and histological features of human UC.[2][3][4] Obefazimod (also known as ABX464) is a novel, orally administered small molecule with a unique mechanism of action that has shown promise in treating moderate to severe UC.[5][6] This document provides a detailed protocol for inducing colitis in mice using DSS and assessing the therapeutic efficacy of this compound.
This compound: Mechanism of Action
This compound represents a first-in-class therapeutic candidate that modulates the immune system by upregulating a specific microRNA, miR-124, which has potent anti-inflammatory properties.[5] Its mechanism involves binding to the cap binding complex (CBC), which enhances the selective splicing of a long non-coding RNA to generate mature miR-124. The increased levels of miR-124 then downregulate the expression of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-17.[7] This action effectively creates a "physiological brake" on inflammation, suggesting broad potential for treating chronic inflammatory diseases.[7]
Caption: Mechanism of action of this compound.
Experimental Design and Protocol
This section outlines the complete workflow for evaluating this compound in the DSS-induced colitis model, from animal preparation to endpoint analysis.
Caption: Experimental workflow for this compound efficacy testing.
Detailed Experimental Protocols
1. Animals and Housing
-
Species: C57BL/6 or BALB/c mice (8 weeks old) are recommended.[4]
-
Housing: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to standard chow and water.
-
Acclimatization: Allow mice to acclimatize for at least 7 days before starting the experiment.
2. DSS-Induced Colitis and this compound Treatment
-
Experimental Groups (n=8-10 mice per group):
-
Group 1 (Healthy Control): Regular drinking water, vehicle control (gavage).
-
Group 2 (DSS Control): DSS in drinking water, vehicle control (gavage).
-
Group 3 (DSS + this compound): DSS in drinking water, this compound (e.g., 40 mg/kg) daily by oral gavage.[8]
-
-
Colitis Induction:
-
Treatment Protocol:
-
Prepare this compound in a suitable vehicle (e.g., methylcellulose).
-
Administer this compound or vehicle via oral gavage daily, starting from day 0 of DSS administration, for the duration of the study.[8]
-
3. Clinical Assessment: Disease Activity Index (DAI) Monitor mice daily and calculate the DAI score based on the following parameters.[3][10]
| Score | Weight Loss (%) | Stool Consistency | Occult/Gross Blood |
| 0 | None | Normal, well-formed | Negative |
| 1 | 1-5% | Soft but still formed | Negative |
| 2 | 6-10% | Soft | Positive |
| 3 | 11-15% | Very soft, pasty | Positive |
| 4 | >15% | Diarrhea (liquid) | Gross bleeding |
The DAI is the sum of the scores for weight loss, stool consistency, and bleeding, divided by 3.
4. Sample Collection and Preparation
-
At the end of the study period (e.g., day 8-10), euthanize mice.
-
Measure the entire colon length from the cecum to the anus.
-
Collect colon tissue samples:
-
One segment for histological analysis (fix in 10% buffered formalin).
-
One segment for MPO assay (snap-freeze in liquid nitrogen).
-
One segment for cytokine analysis (snap-freeze in liquid nitrogen).
-
5. Histological Analysis
-
Embed formalin-fixed colon tissue in paraffin and cut 5-μm sections.[1]
-
Stain sections with Hematoxylin and Eosin (H&E).[11]
| Parameter | Score | Description |
| Inflammation Severity | 0-3 | 0: None; 1: Mild; 2: Moderate; 3: Severe |
| Inflammation Extent | 0-3 | 0: None; 1: Mucosa; 2: Submucosa; 3: Transmural |
| Crypt Damage | 0-4 | 0: None; 1: Basal 1/3 damaged; 2: Basal 2/3 damaged; 3: Surface epithelium intact; 4: Complete loss |
| Total Histology Score | 0-10 | Sum of the individual scores |
6. Myeloperoxidase (MPO) Activity Assay MPO is an enzyme found in neutrophils, and its activity is a marker of neutrophil infiltration.[13][14]
-
Homogenize a pre-weighed colon tissue sample in a phosphate buffer (pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[13][15]
-
Centrifuge the homogenate (e.g., 12,000 rpm for 15 min at 4°C).
-
Add the supernatant to a reaction buffer containing o-dianisidine dihydrochloride and hydrogen peroxide.[13][16]
-
Measure the change in absorbance kinetically at 460 nm using a spectrophotometer.[13]
-
Express MPO activity as units per milligram of tissue (U/mg). One unit of MPO is defined as the amount needed to degrade 1 µmol of H₂O₂ per minute.[16]
7. Cytokine Level Analysis (ELISA)
-
Homogenize a pre-weighed colon tissue sample in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the total protein concentration of the supernatant using a Bradford assay.[11]
-
Use commercially available ELISA kits to quantify the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-17).[11][17]
-
Normalize cytokine concentrations to the total protein content and express as pg/mg of protein.[11]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups. Data are typically presented as mean ± SEM (Standard Error of the Mean).
Table 1: Clinical and Macroscopic Parameters
| Group | Final Body Weight Change (%) | Disease Activity Index (DAI) | Colon Length (cm) |
| Healthy Control | |||
| DSS + Vehicle | |||
| DSS + this compound |
Table 2: Histological and Biochemical Parameters
| Group | Histological Score | MPO Activity (U/mg tissue) | IL-6 (pg/mg protein) | TNF-α (pg/mg protein) |
| Healthy Control | ||||
| DSS + Vehicle | ||||
| DSS + this compound |
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound UC ulcerative colitis [gastroendonews.com]
- 6. abivax.com [abivax.com]
- 7. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dextran sulfate sodium-induced colitis mouse model [bio-protocol.org]
- 10. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. socmucimm.org [socmucimm.org]
- 12. researchgate.net [researchgate.net]
- 13. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of myeloperoxidase (MPO) activity in the colon tissue [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring miR-124 Expression Levels Following Obefazimod Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obefazimod (ABX464) is an investigational oral small molecule that has demonstrated a novel mechanism of action in modulating inflammatory responses.[1][2] It selectively enhances the expression of microRNA-124 (miR-124), a key regulator of inflammation.[3][4] Upregulation of miR-124 by this compound leads to a reduction in pro-inflammatory cytokines and chemokines, such as IL-6, IL-17, and TNF-α, offering a promising therapeutic strategy for chronic inflammatory diseases like ulcerative colitis and rheumatoid arthritis.[3][5][6] These application notes provide detailed protocols for researchers to accurately quantify the expression levels of miR-124 in biological samples following treatment with this compound.
Mechanism of Action: this compound and miR-124 Upregulation
This compound's unique mechanism of action involves its binding to the nuclear Cap Binding Complex (CBC), which is composed of CBP20 and CBP80 subunits.[7] This binding enhances the interaction between the CBC and ARS2, a key factor in microRNA biogenesis.[7] This stabilized complex facilitates the selective splicing of a long non-coding RNA to generate mature, functional miR-124.[3][8] The increased levels of miR-124 then exert their anti-inflammatory effects by targeting and downregulating the translation of various pro-inflammatory messenger RNAs (mRNAs).[3][9]
References
- 1. abivax.com [abivax.com]
- 2. abivax.com [abivax.com]
- 3. Abivax publishes novel data with respect to this compound’s anti-inflammatory mechanism of action | Abivax [ir.abivax.com]
- 4. Abivax publishes novel data with respect to this compound’s anti-inflammatory mechanism of action | Abivax [ir.abivax.com]
- 5. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ard.bmj.com [ard.bmj.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. A biochemical approach to identifying microRNA targets - PMC [pmc.ncbi.nlm.nih.gov]
Application of Obefazimod in Gut Organoid Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obefazimod (also known as ABX464) is an investigational, orally administered small molecule with a novel mechanism of action for the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis (UC).[1][2][3][4][5] It has demonstrated efficacy in reducing inflammation and promoting clinical remission in clinical trials.[1] Gut organoids, three-dimensional self-organizing structures derived from intestinal stem cells, have emerged as a powerful in vitro model system to study IBD pathogenesis and evaluate therapeutic candidates.[6][7][8][9] This document provides detailed application notes and protocols for the use of this compound in gut organoid models to investigate its anti-inflammatory effects and mechanism of action.
Mechanism of Action of this compound
This compound's primary mechanism of action involves the upregulation of a specific microRNA, miR-124.[2][3][4][5][10] This upregulation is achieved through this compound's binding to the cap binding complex (CBC), which enhances the selective splicing of a long non-coding RNA to produce miR-124. miR-124 is a potent anti-inflammatory microRNA that downregulates the expression of various pro-inflammatory cytokines and chemokines, including IL-6, IL-17, and CCL2.[2][3][10] By increasing miR-124 levels, this compound acts as a "physiological brake" on inflammation, reducing the inflammatory cascade characteristic of IBD without causing broad immune suppression.[1][2][3][4][5]
Signaling Pathway of this compound
Caption: this compound upregulates miR-124, which in turn downregulates pro-inflammatory pathways.
Quantitative Data Summary
The following table summarizes the reported effects of this compound on key inflammatory markers. While these data are from in vitro studies, murine models, and clinical trials, they provide expected outcomes for gut organoid experiments.
| Marker | Model System | Treatment | Result | Reference |
| miR-124 | In vitro; Rectal biopsies and blood samples from UC patients | This compound | Upregulated | [2][3] |
| IL-17 | In vitro | This compound | Decreased | [2][10] |
| IL-6 | In vitro | This compound | Decreased | [2][10] |
| CCL2 | In vitro | This compound | Decreased | [2][10] |
| Th17 cells | Serum samples from UC patients | This compound | Reduced | [2][3] |
| IL-17a | Serum samples from UC patients; Mesenteric lymph nodes of mice | This compound | Reduced | [2][3] |
Experimental Protocols
The following protocols describe a potential workflow for evaluating the efficacy of this compound in a gut organoid model of inflammation.
Experimental Workflow
Caption: Proposed workflow for testing this compound in gut organoid models.
Protocol 1: Generation and Culture of Human Intestinal Organoids
This protocol is adapted from established methods for generating organoids from patient-derived tissues.[11][12][13]
Materials:
-
Intestinal biopsy tissue
-
Chelating solution (e.g., Gentle Cell Dissociation Reagent)
-
Basement membrane matrix (e.g., Matrigel)
-
Intestinal Organoid Growth Medium (containing EGF, Noggin, R-spondin)
-
24-well tissue culture plates
Procedure:
-
Collect intestinal biopsies and wash with cold PBS.
-
Incubate tissue in a chelating solution to isolate intestinal crypts.
-
Centrifuge to pellet the crypts and resuspend in a basement membrane matrix.
-
Plate droplets of the crypt-matrix suspension into a pre-warmed 24-well plate.
-
Allow the matrix to solidify at 37°C.
-
Overlay with Intestinal Organoid Growth Medium.
-
Culture organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage organoids every 7-10 days by mechanically disrupting them and re-plating in a fresh matrix.
Protocol 2: Induction of Inflammation and this compound Treatment
This protocol outlines how to create an inflammatory environment in the organoid culture to test the anti-inflammatory properties of this compound.
Materials:
-
Established gut organoid cultures
-
Pro-inflammatory cytokines (e.g., a cocktail of TNF-α and IFN-γ)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Plate organoids as described in Protocol 1.
-
After 24-48 hours, replace the medium with fresh medium containing a pro-inflammatory cytokine cocktail to induce an inflammatory state.
-
Concurrently, treat the organoids with different concentrations of this compound or the vehicle control.
-
Incubate for a predetermined time (e.g., 24-72 hours) to allow for inflammatory response and drug action.
Protocol 3: Assessment of Intestinal Barrier Function
For these experiments, organoids are typically grown as 2D monolayers on Transwell inserts to measure transepithelial electrical resistance (TEER).[14][15]
Materials:
-
Organoid-derived monolayers on Transwell inserts
-
TEER meter
-
FITC-dextran
Procedure:
-
After treatment with the inflammatory stimulus and this compound (as in Protocol 2), measure the TEER across the monolayer. A decrease in TEER indicates impaired barrier function.
-
To assess paracellular permeability, add FITC-dextran to the apical side of the Transwell insert.
-
After incubation, measure the fluorescence in the basolateral medium. Increased fluorescence indicates a compromised barrier.
Protocol 4: Analysis of Gene and Protein Expression
This protocol is for quantifying the molecular effects of this compound on inflammatory markers.
Materials:
-
RNA isolation kit
-
qRT-PCR reagents and primers for miR-124, IL-6, IL-17, CCL2, and housekeeping genes
-
ELISA kits for secreted cytokines (e.g., IL-6, IL-17)
-
Protein lysis buffer and Western blot reagents
Procedure:
-
Gene Expression:
-
Harvest organoids and extract total RNA.
-
Perform reverse transcription followed by quantitative PCR (qPCR) to measure the expression levels of target genes.
-
Normalize data to a stable housekeeping gene.
-
-
Protein Expression (Secreted):
-
Collect the culture medium from treated and control organoids.
-
Use ELISA kits to quantify the concentration of secreted pro-inflammatory cytokines.
-
-
Protein Expression (Intracellular):
-
Lyse organoids to extract total protein.
-
Perform Western blotting to analyze the levels of proteins in relevant signaling pathways.
-
Conclusion
Gut organoid models provide a physiologically relevant platform to investigate the therapeutic potential of this compound for IBD.[6][7][16] The protocols outlined above offer a comprehensive framework for studying its novel mechanism of action, confirming its anti-inflammatory effects on human intestinal epithelium, and assessing its ability to restore epithelial barrier function. These experiments can yield crucial preclinical data to further support the clinical development of this compound as a promising oral therapy for ulcerative colitis and other inflammatory bowel diseases.
References
- 1. xtalks.com [xtalks.com]
- 2. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Organoids as a Novel Platform for Modeling of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intestinal organoids in inflammatory bowel disease: advances, applications, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Insights into Modeling Inflammatory Bowel Disease from Stem Cell Derived Intestinal Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abivax publishes novel data with respect to this compound’s anti-inflammatory mechanism of action | Abivax [ir.abivax.com]
- 11. Comprehensive protocols for culturing and molecular biological analysis of IBD patient-derived colon epithelial organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive protocols for culturing and molecular biological analysis of IBD patient-derived colon epithelial organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human Intestinal Organoid Culture Protocol | Bio-Techne [bio-techne.com]
- 14. Frontiers | Organoids and Their Use in Modeling Gut Epithelial Cell Lineage Differentiation and Barrier Properties During Intestinal Diseases [frontiersin.org]
- 15. Molecular and Functional Characterization of Human Intestinal Organoids and Monolayers for Modeling Epithelial Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Understanding disruption of the gut barrier during inflammation: Should we abandon traditional epithelial cell lines and switch to intestinal organoids? [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Endoscopic Improvement with Obefazimod
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for evaluating endoscopic improvement in clinical studies of Obefazimod, a novel oral therapy for chronic inflammatory diseases such as ulcerative colitis (UC). The protocols outlined below are based on established best practices in inflammatory bowel disease (IBD) clinical trials and reflect the approaches used to assess the efficacy of this compound.
Introduction to this compound and its Mechanism of Action
This compound (formerly ABX464) is a first-in-class oral, small molecule that modulates the biogenesis of a specific microRNA, miR-124.[1][2] Upregulation of miR-124, which has potent anti-inflammatory properties, leads to a downstream reduction of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-17.[3][4] This novel mechanism of action offers a targeted approach to reducing the chronic inflammation characteristic of IBD.[1][3] Clinical trials have demonstrated this compound's efficacy in inducing clinical remission and endoscopic improvement in patients with moderately to severely active ulcerative colitis.[5][6]
Endoscopic and Histologic Endpoints in this compound Clinical Trials
The evaluation of endoscopic improvement is a critical component in assessing the efficacy of this compound. This involves standardized endoscopic scoring systems and, increasingly, the correlation of endoscopic findings with histologic measures of inflammation.
Key Efficacy Endpoints:
-
Endoscopic Improvement: A reduction in the severity of mucosal inflammation as assessed by a standardized scoring system.
-
Endoscopic Remission: The resolution of visible signs of inflammation, indicating mucosal healing.[6]
-
Histologic Endoscopic Mucosal Improvement (HEMI): A composite endpoint that combines endoscopic improvement with histologic evidence of reduced inflammation.[5][7] This endpoint provides a more comprehensive assessment of mucosal healing.
The primary instrument for endoscopic assessment in ulcerative colitis clinical trials for this compound is the Mayo Endoscopic Subscore (MES) . For histologic assessment, the Geboes Score is utilized.[2][7]
Quantitative Data Summary from this compound Clinical Trials
The following tables summarize the key efficacy data from the Phase 2b and Phase 3 (ABTECT-1 and ABTECT-2) clinical trials of this compound in patients with moderate to severe ulcerative colitis.
Table 1: Endoscopic Improvement Rates in this compound Clinical Trials
| Clinical Trial | Treatment Group | Timepoint | Endoscopic Improvement Rate (%) | Placebo Rate (%) |
| Phase 2b (Induction) | This compound (25, 50, 100 mg) | Week 8 | Statistically Significant Improvement | - |
| Phase 2b (Maintenance) | This compound 50 mg | Week 48 | 61.3 | N/A |
| Phase 2b (Maintenance) | This compound 50 mg | Week 96 | 59.0 | N/A |
| ABTECT-1 (Phase 3) | This compound 50 mg | Week 8 | 33-36 | 6-10 |
| ABTECT-2 (Phase 3) | This compound 50 mg | Week 8 | 33-36 | 6-10 |
Note: Specific dose-dependent data from the Phase 2b induction trial was not detailed in the provided search results. The maintenance phase was an open-label study.[6][8][9]
Table 2: Endoscopic and Clinical Remission Rates in this compound Clinical Trials
| Clinical Trial | Treatment Group | Timepoint | Endoscopic Remission Rate (%) | Clinical Remission Rate (%) | Placebo Rate (%) |
| Phase 2b (Maintenance) | This compound 50 mg | Week 48 | 33.2 | 54.8 | N/A |
| Phase 2b (Maintenance) | This compound 50 mg | Week 96 | 35.9 | 52.5 | N/A |
| ABTECT-1 (Phase 3) | This compound 50 mg | Week 8 | - | 19.3 | (p<0.0001) |
| ABTECT-2 (Phase 3) | This compound 50 mg | Week 8 | - | 13.4 | (p=0.0001) |
Note: Endoscopic remission rates for the ABTECT induction trials were not explicitly detailed in the provided search results.[5][6][10]
Table 3: Histologic Endoscopic Mucosal Improvement (HEMI) in Phase 3 Trials
| Clinical Trial | Treatment Group | Timepoint | HEMI Achievement Rate (%) | Placebo Rate (%) |
| ABTECT-1 (Phase 3) | This compound 50 mg | Week 8 | ~23-24 | (p<0.0001) |
| ABTECT-2 (Phase 3) | This compound 50 mg | Week 8 | ~23-24 | (p<0.0001) |
Note: HEMI is a composite of endoscopic and histologic measures.[5][11]
Experimental Protocols
Protocol 1: Endoscopic Assessment using the Mayo Endoscopic Subscore (MES)
Objective: To standardize the assessment of endoscopic disease activity in ulcerative colitis.
Scoring System:
| MES Score | Description |
| 0 | Normal or inactive disease (intact vascular pattern, no friability or granularity). |
| 1 | Mild disease (erythema, decreased vascular pattern, no friability). |
| 2 | Moderate disease (marked erythema, absent vascular pattern, friability, erosions). |
| 3 | Severe disease (spontaneous bleeding, ulceration). |
Procedure:
-
Patient Preparation: Ensure adequate bowel preparation for clear visualization of the colonic mucosa.
-
Endoscopic Examination: Perform a full colonoscopy or flexible sigmoidoscopy as per the study protocol.
-
Video Recording: Record the entire withdrawal phase of the endoscopy in high-definition video.
-
Scoring: The endoscopist at the clinical site will assign an MES score based on the most severely affected area of the colon.
-
Central Reading: The recorded video is anonymized and transmitted to a central reading facility for independent, blinded review by at least two trained gastroenterologists. In case of discordant scores, a third reader will adjudicate.
Protocol 2: Biopsy Collection and Histologic Assessment (Geboes Score)
Objective: To obtain and evaluate colonic biopsies for histologic evidence of inflammation.
Procedure:
-
Biopsy Collection:
-
During the endoscopic procedure, obtain at least two biopsies from the most inflamed area of the rectosigmoid colon.
-
Also, collect biopsies from endoscopically normal-appearing areas for a comprehensive assessment.
-
Place biopsies immediately into a labeled container with 10% neutral buffered formalin.
-
-
Tissue Processing:
-
Embed the fixed tissue in paraffin.
-
Section the paraffin blocks and stain with hematoxylin and eosin (H&E).
-
-
Histologic Scoring (Geboes Score): A central pathologist, blinded to the clinical and endoscopic data, will evaluate the slides based on the following grades:
-
Grade 0: Structural change only
-
Grade 1: Chronic inflammation
-
Grade 2: Lamina propria neutrophils and eosinophils (2A: in lamina propria, 2B: aggregated)
-
Grade 3: Neutrophils in epithelium
-
Grade 4: Crypt destruction
-
Grade 5: Erosions or ulcers
-
-
Defining Histologic Improvement: Histologic improvement is typically defined as a Geboes score ≤3.1.[7]
Protocol 3: Evaluating Histologic Endoscopic Mucosal Improvement (HEMI)
Objective: To determine the composite endpoint of HEMI.
Procedure:
-
Perform endoscopic assessment and assign an MES score as per Protocol 1.
-
Perform histologic assessment and assign a Geboes score as per Protocol 2.
-
HEMI Definition: A patient is considered to have achieved HEMI if they meet both of the following criteria:
Visualizations
This compound's Mechanism of Action
Caption: this compound enhances miR-124 expression, reducing pro-inflammatory cytokines.
Experimental Workflow for Endoscopic and Histologic Assessment
Caption: Workflow for endoscopic and histologic data collection and central analysis.
Logical Relationship for HEMI Endpoint
Caption: HEMI is achieved when both endoscopic and histologic criteria are met.
References
- 1. An international consensus to standardize integration of histopathology in ulcerative colitis clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A Comparative Evaluation of the Measurement Properties of Three Histological Indices of Mucosal Healing in Ulcerative Colitis: Geboes Score, Robarts Histopathology Index and Nancy Index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Central Reading of Ulcerative Colitis Clinical Trial Videos Using Neural Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recommendations for standardizing biopsy acquisition and histological assessment of immune checkpoint inhibitor-associated colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. medicainnovatica.org [medicainnovatica.org]
- 8. Image Documentation in Gastrointestinal Endoscopy: Review of Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating the Optimum Number of Biopsies to Assess Histologic Inflammation in Ulcerative Colitis: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Safety and Efficacy of Obefazimod
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term safety and efficacy of Obefazimod (formerly ABX464), a first-in-class oral, once-daily, small molecule that modulates RNA splicing. The data presented is primarily derived from clinical trials in patients with moderately to severely active ulcerative colitis (UC).
Mechanism of Action
This compound has a novel mechanism of action that involves the upregulation of a specific microRNA, miR-124, which has potent anti-inflammatory properties.[1][2] By binding to the cap binding complex (CBC), this compound enhances the selective splicing of a long non-coding RNA to generate miR-124.[2] This upregulation of miR-124 leads to the downregulation of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, IL-17, and CCL2/MCP-1, thereby reducing the inflammatory cascade characteristic of diseases like ulcerative colitis.[2]
Caption: this compound's Mechanism of Action.
Long-Term Efficacy in Ulcerative Colitis
This compound has demonstrated significant and sustained efficacy in long-term studies of patients with moderately to severely active ulcerative colitis.
Phase 2b Open-Label Maintenance Study (96 Weeks)
Data from the 96-week open-label maintenance (OLM) study of the Phase 2b trial showed a durable clinical response and remission.[3][4]
| Efficacy Endpoint | Week 48 (n=217) | Week 96 (n=217) |
| Clinical Response | 81.6% | 72.8% |
| Clinical Remission | 54.8% | 52.5% |
| Endoscopic Improvement | 61.3% | 59.0% |
| Endoscopic Remission | 33.2% | 35.9% |
Data based on non-responder imputation for missing data.[3]
Phase 3 ABTECT Program (8-Week Induction)
The Phase 3 ABTECT program, consisting of two induction trials (ABTECT-1 and ABTECT-2), evaluated two doses of this compound (25 mg and 50 mg) against placebo.[5][6]
| Efficacy Endpoint (Week 8) | This compound 50 mg (Pooled) | Placebo (Pooled) | p-value |
| Clinical Remission | 16.4% (placebo-adjusted) | - | <0.0001 |
| Endoscopic Improvement (ABTECT-1) | 36% | 10% | <0.0001 |
| Endoscopic Improvement (ABTECT-2) | 33% | 6% | <0.0001 |
| Histologic Endoscopic Mucosal Improvement (HEMI) | ~23-24% | - | <0.0001 |
The 50 mg once-daily dose met the primary endpoint of clinical remission at week 8 in both trials.[5][7] The 25 mg dose also showed a strong signal for clinical response.[6]
Patient-Reported Outcomes (PROs)
Improvements in patient-reported outcomes were observed at week 8 in the ABTECT induction trials, indicating a significant positive impact on patients' quality of life.[8][9]
| Patient-Reported Outcome (Week 8, 50mg vs. Placebo) | This compound 50 mg | Placebo | p-value |
| No Bowel Urgency | 37% | 18.1% | <0.0001 |
| No Nocturnal Bowel Movements | 47.6% | 24.7% | <0.0001 |
| Fatigue Remission | 17.1% | 7.7% | 0.0001 |
Long-Term Safety Profile
This compound has demonstrated a favorable and consistent safety profile across multiple long-term studies, with no new safety signals emerging over time.[3][5][7]
Phase 2b Open-Label Maintenance Study (96 Weeks)
In the 96-week OLM study, 68.2% of patients reported at least one treatment-emergent adverse event (TEAE).[3]
| Most Frequent TEAEs | Percentage of Patients |
| COVID-19 | 14.3% |
| Headache | 11.5% |
| Ulcerative Colitis (worsening) | 7.8% |
| Nasopharyngitis | 6.9% |
Phase 3 ABTECT Induction Trials (8 Weeks)
In the ABTECT trials, the incidence of TEAEs was comparable between the this compound and placebo groups.[6]
| Safety Outcome | This compound Arms | Placebo Arm |
| Treatment-Emergent Adverse Events (TEAEs) | 47% - 61% | 48% - 53% |
| Serious Adverse Events (SAEs) | Infrequent | Infrequent |
| Discontinuations due to TEAEs | Infrequent | Infrequent |
Experimental Protocols
The following provides a generalized protocol based on the methodologies described in the this compound clinical trials for ulcerative colitis.
Study Design: Phase 3 Induction and Maintenance Program
Caption: Phase 3 ABTECT Program Workflow.
1. Patient Population:
-
Adult patients with a diagnosis of moderately to severely active ulcerative colitis.
-
Inadequate response, loss of response, or intolerance to conventional and/or advanced therapies (including biologics and JAK inhibitors).[5]
2. Study Phases:
-
Induction Phase: A randomized, double-blind, placebo-controlled period of 8 weeks to assess the efficacy and safety of this compound in inducing a clinical response and remission.
-
Maintenance Phase: An open-label extension study for patients who completed the induction phase to evaluate the long-term safety and efficacy of this compound. The ongoing ABTECT Maintenance Trial (ABX464-107) will follow patients for an extended period.[5][7]
3. Treatment Regimen:
-
Induction: Once-daily oral administration of this compound (25 mg or 50 mg) or placebo.[5]
-
Maintenance: Once-daily oral administration of this compound (typically 50 mg).[3]
4. Efficacy Assessments:
-
Primary Endpoint (Induction): Clinical remission at week 8, typically defined by a composite score such as the modified Mayo Score (MMS).
-
Key Secondary Endpoints:
-
Clinical response
-
Endoscopic improvement
-
Histologic endoscopic mucosal improvement (HEMI)
-
Patient-reported outcomes (e.g., bowel urgency, fatigue, quality of life).[8]
-
5. Safety Assessments:
-
Monitoring and recording of all treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and adverse events leading to discontinuation.
-
Regular monitoring of vital signs, physical examinations, and clinical laboratory parameters.
6. Biomarker Analysis:
-
Measurement of miR-124 levels in rectal tissue biopsies to confirm the mechanism of action. A significant upregulation of miR-124 is expected in patients treated with this compound compared to placebo.
-
Assessment of fecal calprotectin levels as a non-invasive biomarker of intestinal inflammation. A reduction in fecal calprotectin is an indicator of treatment efficacy.[4]
These notes and protocols are intended to provide a summary of the available data and methodologies for the long-term study of this compound. For detailed and specific protocols, it is essential to refer to the official clinical trial documentation and publications.
References
- 1. gastroendonews.com [gastroendonews.com]
- 2. Abivax publishes novel data with respect to this compound’s anti-inflammatory mechanism of action | Abivax [ir.abivax.com]
- 3. This compound in patients with moderate-to-severely active ulcerative colitis: efficacy and safety analysis from the 96-week open-label maintenance phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Shows Long-Term Benefits in Ulcerative Colitis [medscape.com]
- 5. hcplive.com [hcplive.com]
- 6. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 7. Abivax Announces Positive Phase 3 Results from Both ABTECT 8-Week Induction Trials Investigating this compound, its First-in-Class Oral miR-124 Enhancer, in Moderate to Severely Active Ulcerative Colitis | Abivax [ir.abivax.com]
- 8. Abivax Announces Patient-Reported Outcomes Data from the [globenewswire.com]
- 9. Abivax Announces Patient-Reported Outcomes Data from the Phase 3 ABTECT Induction Trials of this compound, Demonstrating Significant Improvements in Quality of Life for Patients with Moderate-to-Severely Active Ulcerative Colitis - BioSpace [biospace.com]
Troubleshooting & Optimization
Optimizing Obefazimod in Primary Immune Cell Cultures: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Obefazimod in primary immune cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an investigational, orally administered small molecule that selectively upregulates microRNA-124 (miR-124), a key regulator of inflammation.[1][2][3][4] By enhancing miR-124 expression, this compound helps to stabilize the immune response and reduce the production of pro-inflammatory cytokines.[4]
Q2: What is the recommended starting concentration of this compound for in vitro studies with primary immune cells?
Based on published in vitro studies, a starting concentration of 5 µM is recommended for treating primary immune cells such as Peripheral Blood Mononuclear Cells (PBMCs), purified CD4+ T cells, and macrophages.[2] It is advised not to exceed a concentration of 10 µM to avoid potential cytotoxic effects.[2]
Q3: What is the optimal incubation time for this compound treatment?
In vitro studies have shown significant effects of this compound on primary immune cells after an incubation period of 6 days .[2] However, the optimal incubation time may vary depending on the specific cell type and the experimental endpoint. A time-course experiment (e.g., 24, 48, 72, 96, 144 hours) is recommended to determine the ideal duration for your specific assay.
Q4: What are the expected effects of this compound on primary immune cells?
In cultures of human PBMCs, this compound has been shown to cause a significant upregulation of miR-124.[2] This is accompanied by a decrease in the secretion of pro-inflammatory cytokines IL-17a and IL-6. Interestingly, an increase in TNF-α secretion has also been observed in some donors.[2] In purified CD4+ T cells, this compound treatment leads to a significant decrease in IL-17a secretion.[2]
Q5: How should I prepare my this compound stock solution?
It is recommended to dissolve this compound in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be further diluted in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your cell cultures is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Cell Viability | - this compound concentration is too high.- Suboptimal cell culture conditions.- Extended incubation time. | - Perform a dose-response experiment starting from a lower concentration (e.g., 0.1 µM) up to 10 µM to determine the optimal non-toxic concentration for your specific primary cells.- Ensure proper handling of primary cells, including correct thawing procedures and use of appropriate culture medium and supplements.[5][6][7][8]- Optimize the incubation time by performing a time-course experiment. |
| Inconsistent or No Upregulation of miR-124 | - Suboptimal this compound concentration.- Insufficient incubation time.- Issues with RNA extraction or qPCR assay. | - Titrate the this compound concentration to find the optimal level for miR-124 induction in your cell type.- Increase the incubation time; significant upregulation has been observed at 6 days.[2]- Verify the integrity of your extracted RNA and the efficiency of your qPCR primers and probes for miR-124. |
| Unexpected Cytokine Profile (e.g., no change or increase in pro-inflammatory cytokines) | - Cell donor variability.- Incorrect timing of supernatant collection.- Activation state of the cells. | - Be aware that primary cells from different donors can exhibit significant variability in their response.- Collect supernatants at multiple time points to capture the peak of cytokine production.- Ensure that the cells are appropriately stimulated if your experimental design requires an activated phenotype. This compound's effects are more pronounced in an inflammatory context. |
| High Background in ELISA Assays | - Inadequate washing steps.- Non-specific binding of antibodies.- Issues with the substrate. | - Increase the number and vigor of wash steps in your ELISA protocol.[9][10][11]- Use a blocking buffer to reduce non-specific antibody binding.[9][10]- Ensure the substrate is properly prepared and has not expired. |
Quantitative Data Summary
Table 1: In Vitro Effects of 5 µM this compound on Human Primary Immune Cells (6-Day Treatment)
| Cell Type | Parameter | Fold Change / Percent Change | Reference |
| PBMCs | miR-124 Expression | 9-fold increase | [2] |
| Purified CD4+ T Cells | miR-124 Expression | 7-fold increase | [2] |
| Macrophages | miR-124 Expression | 9-fold increase | [2] |
| PBMCs | IL-17a Secretion | -61.6% | [2] |
| PBMCs | IL-6 Secretion | -27.4% | [2] |
| PBMCs | TNF-α Secretion | +67.0% | [2] |
| Purified CD4+ T Cells | IL-17a Secretion | -33.6% | [2] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using MTT Assay
This protocol outlines a method to assess the cytotoxicity of this compound on primary immune cells and determine the optimal concentration range for subsequent experiments.
Materials:
-
Primary immune cells (e.g., PBMCs)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[12]
-
Microplate reader
Procedure:
-
Seed primary immune cells in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well in 100 µL of complete culture medium.[13]
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 20 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Add 100 µL of the diluted this compound solutions or controls to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 6 days) at 37°C in a humidified 5% CO2 incubator.
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.[12][14]
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified incubator.[14]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the no-treatment control.
Protocol 2: Measuring Cytokine Secretion by ELISA
This protocol describes the measurement of cytokine concentrations in the supernatant of this compound-treated primary immune cells using a sandwich ELISA.
Materials:
-
Supernatants from this compound-treated and control cell cultures
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, enzyme conjugate, substrate, and wash buffer)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well ELISA plate with the capture antibody overnight at 4°C.[9][10]
-
Block the plate with a blocking buffer for at least 1 hour at room temperature.[9][10]
-
Add cell culture supernatants and a series of cytokine standards to the wells and incubate for 2 hours at room temperature.[10]
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.[9]
-
Wash the plate.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 20-30 minutes at room temperature.[15]
-
Wash the plate.
-
Add the substrate solution and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[10]
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Visualizations
Caption: this compound's mechanism of action.
Caption: this compound in vitro experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (ABX464) News - LARVOL Sigma [sigma.larvol.com]
- 4. abivax.com [abivax.com]
- 5. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. kosheeka.com [kosheeka.com]
- 7. promocell.com [promocell.com]
- 8. akadeum.com [akadeum.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. echemi.com [echemi.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Overcoming poor solubility of Obefazimod for in vivo experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of Obefazimod in in vivo experiments.
Troubleshooting Guide: Overcoming this compound Insolubility
This guide addresses common issues related to this compound's formulation and provides step-by-step solutions to ensure successful in vivo delivery.
Problem 1: this compound precipitates out of solution during formulation.
-
Question: My this compound is not fully dissolving or is crashing out of the vehicle during preparation. What can I do?
-
Answer: This is a common issue with poorly soluble compounds. Here are several approaches to troubleshoot this problem:
-
Vehicle Selection: The choice of vehicle is critical. For preclinical studies in mice, this compound has been successfully administered orally in a methylcellulose suspension.[1]
-
Particle Size Reduction: The solubility of a drug is influenced by its particle size.[2] Reducing the particle size of the this compound powder through techniques like micronization can increase its surface area and improve dissolution.
-
Co-solvents: If a solution is desired, the use of co-solvents can enhance solubility. However, the toxicity and tolerability of the co-solvent in the chosen animal model must be carefully considered.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly improve solubility. The optimal pH for this compound would need to be determined empirically.
-
Problem 2: Inconsistent results or low bioavailability in animal studies.
-
Question: I'm observing high variability in my animal experiments, which I suspect is due to inconsistent this compound absorption. How can I improve this?
-
Answer: Inconsistent absorption is often linked to poor formulation. Here are some strategies to enhance bioavailability:
-
Lipid-Based Formulations: For poorly water-soluble drugs, lipid-based drug delivery systems (LBDDS) can significantly improve oral bioavailability. These formulations can enhance drug solubilization in the gastrointestinal tract.
-
Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic carrier can improve its dissolution rate and absorption.
-
Nanosuspensions: Reducing the particle size to the nanometer range can dramatically increase the surface area, leading to improved solubility and bioavailability.
-
Problem 3: Difficulty in preparing a stable and homogenous suspension.
-
Question: I am using a methylcellulose suspension as recommended, but I'm struggling to get a uniform and stable formulation. What is the correct procedure?
-
Answer: Preparing a stable suspension requires a specific methodology. Please refer to the detailed experimental protocol below for preparing a 0.5% methylcellulose suspension for oral gavage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound in mice?
A1: Based on preclinical studies, this compound has been successfully administered to mice via oral gavage using a methylcellulose suspension as the vehicle.[1]
Q2: Are there alternative formulations to a methylcellulose suspension?
A2: Yes, while methylcellulose is a documented vehicle, other formulation strategies for poorly soluble drugs can be explored. These include:
-
Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS), which can improve solubility and absorption.[3]
-
Nanosuspensions: To increase the surface area and dissolution rate.
-
Inclusion complexes: Using cyclodextrins to enhance solubility.[4]
Q3: What is the mechanism of action of this compound?
A3: this compound is a first-in-class oral small molecule that works by upregulating a specific microRNA, miR-124.[5][6] This microRNA has anti-inflammatory properties and helps to regulate the immune response.[7]
Q4: In which preclinical models has oral this compound been tested?
A4: Oral this compound has been evaluated in mouse models of inflammatory bowel disease (IBD), including the dextran sodium sulfate (DSS)-induced colitis model and the T-cell adoptive transfer model of colitis.[1][2][8]
Quantitative Data Summary
Table 1: General Solubility Enhancement Strategies
| Formulation Strategy | Principle | Key Advantages |
| Particle Size Reduction | Increases surface area for dissolution.[2] | Simple, applicable to many compounds. |
| Solid Dispersions | Disperses the drug in a hydrophilic carrier in an amorphous state. | Enhances dissolution rate and bioavailability.[2] |
| Lipid-Based Formulations | Solubilizes the drug in lipids and surfactants. | Improves absorption via lymphatic pathways. |
| Nanosuspensions | Reduces particle size to the nanometer range. | Significantly increases surface area and solubility. |
| Inclusion Complexes | Encapsulates the drug molecule within a cyclodextrin cavity.[4] | Increases apparent solubility and stability.[4] |
Experimental Protocols
Protocol 1: Preparation of a 0.5% Methylcellulose Vehicle for Oral Gavage
This protocol describes the preparation of a 0.5% (w/v) methylcellulose solution, a commonly used vehicle for administering insoluble compounds to rodents.
Materials:
-
Methylcellulose powder
-
Sterile water for injection
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Autoclave
Procedure:
-
Heating the Water: Heat approximately half of the final required volume of sterile water to 60-70°C.
-
Dispersion: While stirring vigorously, slowly add the methylcellulose powder to the hot water. The methylcellulose will not dissolve at this stage but will disperse evenly.
-
Cooling: Once the powder is fully dispersed, remove the beaker from the heat and add the remaining volume of cold sterile water.
-
Dissolution: Continue stirring the solution in a cold water bath or at 4°C until the methylcellulose is fully dissolved and the solution is clear and viscous.
-
Sterilization: Autoclave the solution to ensure sterility for in vivo use.
-
Storage: Store the prepared vehicle at 4°C.
Protocol 2: Formulation of this compound in Methylcellulose for Oral Gavage
This protocol details the preparation of an this compound suspension for oral administration in mice.
Materials:
-
This compound powder
-
Prepared sterile 0.5% methylcellulose vehicle
-
Mortar and pestle (optional, for particle size reduction)
-
Homogenizer or sonicator
-
Calibrated oral gavage needles
Procedure:
-
Weighing: Accurately weigh the required amount of this compound based on the desired dose and the number of animals.
-
Wetting the Powder: Add a small amount of the methylcellulose vehicle to the this compound powder to create a paste. This helps to prevent clumping.
-
Suspension: Gradually add the remaining volume of the methylcellulose vehicle while continuously mixing.
-
Homogenization: Use a homogenizer or sonicator to ensure a uniform and stable suspension. Visually inspect for any large particles.
-
Administration: Administer the suspension to the animals using a calibrated oral gavage needle. Ensure the suspension is well-mixed before drawing each dose.
Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for this compound in vivo studies.
Caption: Troubleshooting logic for this compound formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. criver.com [criver.com]
- 3. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 4. ABX464 (this compound) for moderate-to-severe, active ulcerative colitis: a phase 2b, double-blind, randomised, placebo-controlled induction trial and 48 week, open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABX464 (this compound) for moderate-to-severe, active ulcerative colitis: a phase 2b, double-blind,... : Falk Foundation [falkfoundation.org]
- 6. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long lasting control of viral rebound with a new drug ABX464 targeting Rev – mediated viral RNA biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Obefazimod in IBD models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Obefazimod (formerly ABX464) in preclinical models of Inflammatory Bowel Disease (IBD). Inconsistent results in IBD models are a common challenge, and this resource aims to provide solutions to specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in IBD?
A1: this compound is an orally available small molecule that has demonstrated anti-inflammatory properties in preclinical and clinical studies of IBD. Its novel mechanism of action involves the upregulation of a specific microRNA, miR-124.[1][2] This upregulation of miR-124 acts as a physiological brake on inflammation by targeting and reducing the expression of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-17.[1][2][3]
Q2: In which preclinical IBD models has this compound shown efficacy?
A2: this compound has shown efficacy in the dextran sulfate sodium (DSS)-induced colitis model in mice, a widely used model for ulcerative colitis.[1] It has also been evaluated in a T-cell adoptive transfer mouse model of colitis.[4]
Q3: What are the typical outcome measures to assess this compound's efficacy in preclinical IBD models?
A3: Common efficacy endpoints include:
-
Disease Activity Index (DAI): A composite score that typically includes body weight loss, stool consistency, and the presence of blood in the stool.[5]
-
Body Weight Loss: A key indicator of disease severity.[6]
-
Colon Length: Inflammation leads to colon shortening, so a longer colon indicates reduced inflammation.[7][8][9]
-
Histological Analysis: Microscopic examination of colon tissue to assess inflammation, tissue damage, and immune cell infiltration.
-
Cytokine and Chemokine Levels: Measurement of pro-inflammatory markers in colon tissue or serum.[1]
-
Myeloperoxidase (MPO) Activity: An indicator of neutrophil infiltration in the colon.
Q4: What is the recommended dose of this compound in mouse models of IBD?
A4: A commonly used oral dose of this compound in the DSS-induced colitis model in mice is 40 mg/kg, administered daily by gavage.[1] Dose-response studies in preclinical models are limited in the public domain, but clinical trials have explored doses of 25 mg, 50 mg, and 100 mg in humans.[1]
Troubleshooting Guide: Inconsistent Results with this compound
Inconsistent results in preclinical IBD models can arise from various factors. This guide provides a structured approach to troubleshooting these issues.
Issue 1: High Variability in Disease Severity within Control Groups
-
Question: My control (vehicle-treated) animals show highly variable Disease Activity Index (DAI) scores. How can I address this?
-
Answer: High variability in control groups makes it difficult to assess the true effect of this compound. Several factors can contribute to this:
-
DSS/TNBS Administration:
-
DSS: Ensure the DSS source, molecular weight (typically 36-50 kDa), and concentration are consistent across experiments.[10] Prepare fresh DSS solutions for each use and ensure uniform consumption by the animals.[11]
-
TNBS: The volume and rate of intrarectal administration are critical. Inconsistent administration can lead to variable colon damage.[12] Fasting animals before TNBS administration can help, but ensure they do not consume bedding. Some researchers suggest a gentle saline wash of the colon prior to TNBS instillation.[12]
-
-
Animal-Related Factors:
-
Strain: Different mouse strains have varying susceptibility to colitis induction. C57BL/6 mice are generally more susceptible to DSS-induced colitis than BALB/c mice.[13] For TNBS-induced colitis, SJL/J and BALB/c mice are more susceptible.[14]
-
Sex: Male mice are often more susceptible to DSS-induced colitis.[15]
-
Microbiome: The gut microbiota plays a crucial role in IBD models.[13] Differences in the microbiome between animal vendors or even different rooms within the same facility can lead to variability. Co-housing animals for a period before the experiment can help normalize the microbiome.
-
Housing Conditions: House 3-5 mice per cage to reduce variability.[10] Ensure consistent environmental conditions (temperature, light cycle, etc.).
-
-
Scoring: Ensure that the person scoring the DAI is blinded to the treatment groups and uses a standardized scoring system consistently.
-
Issue 2: Lack of a Clear Therapeutic Effect of this compound
-
Question: I am not observing a significant reduction in disease severity with this compound treatment. What could be the reason?
-
Answer: If you are not seeing the expected therapeutic effect, consider the following:
-
Dosing and Administration:
-
Dose: Verify the correct dose is being administered (e.g., 40 mg/kg for mice in the DSS model).[1]
-
Route and Frequency: Ensure consistent oral gavage technique and daily administration.
-
Vehicle: Use a consistent and appropriate vehicle for this compound.
-
-
Timing of Treatment: The timing of treatment initiation is crucial. In most preclinical studies, this compound is administered prophylactically or early in the disease course. Its efficacy in established, severe disease in these models may be different.
-
Model Severity: If the induced colitis is too severe, the therapeutic window for any compound, including this compound, may be narrow. Consider reducing the concentration of DSS or TNBS to induce a moderate level of colitis.
-
Interference with Induction Agent: In chemically induced models, the therapeutic compound could potentially interfere with the inducing agent (DSS or TNBS).[13] For DSS models, monitor water consumption to ensure the treatment regimen does not affect DSS intake.[13]
-
Issue 3: Inconsistent Cytokine Readouts
-
Question: My cytokine measurements (e.g., IL-6, TNF-α, IL-17) are highly variable between experiments. How can I improve consistency?
-
Answer: Cytokine levels can be influenced by several factors:
-
Sample Collection and Processing:
-
Timing: Collect colon tissue and blood samples at a consistent time point in the disease course. Cytokine expression profiles can change rapidly.
-
Handling: Process samples quickly and consistently to prevent degradation of cytokines. Use protease inhibitors during tissue homogenization.
-
-
Assay Variability:
-
Method: Use a consistent and validated assay (e.g., ELISA, multiplex bead array) for cytokine quantification.
-
Standardization: Ensure proper standardization and quality control for each assay.
-
-
Biological Variability: As with disease severity, individual animal variation in the immune response will contribute to variability in cytokine levels. Increasing the number of animals per group can help improve the statistical power to detect differences.
-
Quantitative Data Summary
The following tables summarize the expected outcomes in preclinical IBD models based on available literature. Note that specific values can vary significantly between laboratories.
Table 1: Effect of this compound on Disease Parameters in DSS-Induced Colitis in Mice
| Parameter | Control (DSS + Vehicle) | This compound (40 mg/kg) Treated |
| Body Weight Loss (%) | 15 - 25% | Significant reduction in weight loss compared to control[1] |
| Disease Activity Index (DAI) | High (Variable) | Improved (lower) DAI score compared to control[4] |
| Colon Length | Significantly shortened | Attenuation of colon shortening compared to control |
| Histological Score | Severe inflammation, ulceration, immune cell infiltration | Reduced inflammation and tissue damage |
Table 2: Effect of this compound on Pro-Inflammatory Cytokines in DSS-Induced Colitis in Mice
| Cytokine | Control (DSS + Vehicle) | This compound (40 mg/kg) Treated |
| IL-6 | Significantly elevated | Significantly reduced levels compared to control[1][2] |
| TNF-α | Significantly elevated | Significantly reduced levels compared to control[2][4] |
| IL-17 | Significantly elevated | Significantly reduced levels compared to control[1][4] |
Experimental Protocols
DSS-Induced Colitis Model
This protocol is a general guideline and may require optimization.
-
Animals: Use 8-12 week old C57BL/6 mice.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment. Co-house animals to normalize gut microbiota.
-
Colitis Induction: Administer 2.5-3% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water for 5-7 consecutive days.
-
This compound Treatment: Administer this compound (e.g., 40 mg/kg) or vehicle daily by oral gavage, starting from day 0 of DSS administration.
-
Monitoring: Monitor body weight, stool consistency, and presence of fecal occult blood daily to calculate the Disease Activity Index (DAI).
-
Termination: At the end of the study (e.g., day 7-10), euthanize the animals, measure colon length, and collect colon tissue for histological analysis and cytokine measurement.
TNBS-Induced Colitis Model
This protocol involves the use of hazardous materials and should be performed with appropriate safety precautions.
-
Animals: Use 8-12 week old BALB/c or SJL/J mice.
-
Acclimatization: Acclimatize animals as described for the DSS model.
-
Fasting: Fast mice for 18-24 hours before TNBS administration, with free access to water.
-
Anesthesia: Anesthetize the mice (e.g., with isoflurane).
-
Colitis Induction: Slowly administer 100-150 µL of TNBS solution (e.g., 2.5-5 mg TNBS in 50% ethanol) intrarectally using a catheter inserted approximately 4 cm into the colon. Keep the mouse in a head-down position for at least 60 seconds to ensure distribution of the TNBS.
-
This compound Treatment: Administer this compound or vehicle daily by oral gavage, starting from the day of TNBS administration.
-
Monitoring: Monitor animals daily for changes in body weight and signs of colitis.
-
Termination: Euthanize animals 3-5 days after TNBS administration. Collect colons for macroscopic scoring, length measurement, and further analysis.
Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for DSS-induced colitis model.
Caption: Logical troubleshooting workflow.
References
- 1. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abivax Publishes Novel Data with Respect to this compound’s Anti-Inflammatory Mechanism of Action - BioSpace [biospace.com]
- 3. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abivax Updates UC Therapy Strategy, Announces Early Preclinical Data on this compound and Etrasimod in IBD Mouse Model [synapse.patsnap.com]
- 5. noblelifesci.com [noblelifesci.com]
- 6. Weight loss is a sufficient and economical single outcome measure of murine dextran sulfate sodium colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessing Mucosal Inflammation in a DSS-Induced Colitis Mouse Model by MR Colonography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. yeasenbio.com [yeasenbio.com]
- 11. mpbio.com [mpbio.com]
- 12. researchgate.net [researchgate.net]
- 13. ueg-elearning.s3.amazonaws.com [ueg-elearning.s3.amazonaws.com]
- 14. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer [irjournal.org]
- 15. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Obefazimod Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of Obefazimod in various cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is a small molecule that is commonly dissolved in dimethyl sulfoxide (DMSO) for in vitro studies.[1][2] It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, as higher concentrations can have cytotoxic effects on cells.[2][3]
Q2: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A2: As a small molecule with a complex chemical structure, this compound is likely to have low aqueous solubility. Direct dissolution in water or PBS may be difficult and is generally not recommended for initial stock preparation. It is best practice to first dissolve the compound in an organic solvent like DMSO.
Q3: How stable is this compound in aqueous solutions and cell culture media?
A3: The stability of this compound in aqueous solutions and different cell culture media can be influenced by several factors, including pH, temperature, and the presence of certain media components.[4][5] Since this compound is a quinoline derivative, it may be susceptible to degradation through processes like hydroxylation.[6] It is recommended to perform stability studies under your specific experimental conditions to determine the half-life of this compound in your cell culture setup.
Q4: Are there any known incompatibilities of this compound with common cell culture media components?
A4: There is currently no specific published data on the incompatibility of this compound with particular cell culture media components. However, general factors that can affect the stability of small molecules in culture media include:
-
Phenol Red: This pH indicator has been shown to have weak estrogenic activity and can interfere with fluorescence-based assays.[7][8][9][10][11] For experiments with hormone-sensitive cells or those involving fluorescence, using phenol red-free media is advisable.
-
High Glucose Concentrations: High levels of glucose in media can alter cellular metabolism and may potentially interact with the compound under investigation.[12][13]
-
Serum Proteins: Components of fetal bovine serum (FBS) can bind to small molecules, affecting their availability and stability.[14]
Q5: How can I determine the stability of this compound in my specific cell culture medium?
A5: You can assess the stability of this compound by incubating it in your cell culture medium of choice (e.g., DMEM, RPMI-1640) under your experimental conditions (e.g., 37°C, 5% CO2). At various time points, samples of the medium can be collected and analyzed by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining concentration of the parent compound.[15][16][17][18][19]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound upon addition to cell culture medium. | The final concentration of this compound exceeds its solubility in the medium. The concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to crash out upon dilution in the aqueous medium. The medium components (e.g., salts, proteins) are promoting precipitation.[20][21][22] | Prepare a more concentrated stock solution in DMSO to minimize the volume added to the medium. Perform a serial dilution of the DMSO stock in the cell culture medium with vigorous mixing. Ensure the final DMSO concentration remains below 0.5%. Test the solubility of this compound in different base media (e.g., DMEM vs. RPMI-1640) to identify a more suitable formulation.[23][24][25][26][27] |
| Loss of this compound activity over time in the experiment. | This compound may be degrading under the experimental conditions (e.g., temperature, pH).[4] The compound may be binding to the surface of the cell culture plates or other equipment. | Conduct a stability study to determine the half-life of this compound in your specific medium and under your experimental conditions. Consider replenishing the medium with freshly prepared this compound at regular intervals for long-term experiments. |
| Inconsistent experimental results between batches. | The stability of this compound may vary between different lots of cell culture media or serum. The stock solution of this compound may have degraded over time. | Aliquot and store the this compound stock solution at -20°C or -80°C to minimize freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. Qualify new lots of media and serum to ensure consistency. |
| Unexpected changes in cell morphology or viability. | The concentration of the solvent (e.g., DMSO) may be too high, causing cytotoxicity.[3] this compound itself may have cytotoxic effects at the tested concentrations. Degradation products of this compound could be cytotoxic. | Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound. Always include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments. |
Experimental Protocols
Protocol 1: Assessment of this compound Solubility in Cell Culture Media
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
-
This compound powder
-
100% DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Spectrophotometer or nephelometer
Method:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Create a series of dilutions of the this compound stock solution in the pre-warmed cell culture medium in sterile microcentrifuge tubes.
-
Incubate the tubes at 37°C for a set period (e.g., 2 hours), allowing for equilibration.
-
Visually inspect each tube for any signs of precipitation.
-
For a more quantitative assessment, measure the absorbance or turbidity of each solution using a spectrophotometer or nephelometer. An increase in absorbance or turbidity indicates precipitation.
-
The highest concentration that remains clear is considered the maximum soluble concentration under these conditions.
Protocol 2: Determination of this compound Stability in Cell Culture Media
Objective: To quantify the degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile culture plates or tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system for analysis
Method:
-
Prepare a solution of this compound in the cell culture medium at the desired final concentration.
-
Aliquot the solution into sterile tubes or wells of a culture plate.
-
Place the samples in a 37°C, 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from the incubator.
-
Immediately analyze the sample using a validated stability-indicating HPLC or LC-MS method to determine the concentration of this compound.[15][16][18]
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics and half-life.
Data Presentation:
Table 1: Solubility of this compound in Different Media
| Medium | Maximum Soluble Concentration (µM) |
|---|---|
| DMEM (Low Glucose) | User-determined value |
| DMEM (High Glucose) | User-determined value |
| RPMI-1640 | User-determined value |
Table 2: Stability of this compound in DMEM with 10% FBS at 37°C
| Time (hours) | This compound Concentration (µM) | % Remaining |
|---|---|---|
| 0 | User-determined value | 100 |
| 2 | User-determined value | Calculated value |
| 4 | User-determined value | Calculated value |
| 8 | User-determined value | Calculated value |
| 24 | User-determined value | Calculated value |
| 48 | User-determined value | Calculated value |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Simplified signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. sid.ir [sid.ir]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. promocell.com [promocell.com]
- 8. Caution for the routine use of phenol red - It is more than just a pH indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 10. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 11. Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sustained high glucose exposure sensitizes macrophage responses to cytokine stimuli but reduces their phagocytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metformin treatment response is dependent on glucose growth conditions and metabolic phenotype in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Validation of an LC-MS/MS method for quantitative analysis of the 5 bioactive components of Wuzhi capsule in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell Culture Academy [procellsystem.com]
- 21. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. What’s the Difference Between DMEM and RPMI? [synapse.patsnap.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize Obefazimod toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Obefazimod in animal studies. The focus is on strategies to minimize potential toxicities and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is an oral small molecule that selectively enhances the expression of miR-124, a microRNA with potent anti-inflammatory properties.[1] It achieves this by binding to the cap binding complex (CBC) at the 5' end of RNA molecules, which reinforces the CBC's biological functions in cellular RNA biogenesis. This leads to the selective splicing of a long non-coding RNA to generate miR-124. |
| What are the downstream effects of upregulating miR-124? | The upregulation of miR-124 downregulates the translation of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, IL-17, and CCL2/MCP-1. This "puts a brake" on inflammation and promotes immune homeostasis. |
| What are the most common adverse events observed in human clinical trials? | The most frequently reported adverse event in human clinical trials of this compound is headache, which appears to be dose-dependent.[2] Other reported side effects include nausea and abdominal pain.[3] |
| Has this compound shown efficacy in animal models? | Yes, in a dextran sodium sulfate (DSS) induced colitis mouse model, this compound administration significantly reduced weight loss and reversed the increase in multiple pro-inflammatory cytokines in the colon.[4][5] It has also shown effects in a murine colitis-associated colorectal cancer model. |
| What is the expected safety profile of this compound in animal studies? | Based on clinical trial data, this compound is generally well-tolerated.[6] Integrated safety analyses from clinical studies have not identified any significant organ toxicity or biochemical abnormalities.[7] However, dose-dependent side effects observed in humans, such as headaches, may manifest in animals as changes in behavior or signs of discomfort. |
Troubleshooting Guide: Minimizing this compound Toxicity
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: Signs of Discomfort or Adverse Effects in Animals (e.g., lethargy, ruffled fur, reduced food/water intake)
-
Potential Cause: The administered dose of this compound may be too high for the specific animal model, strain, or age. As seen in human trials, some adverse effects are dose-dependent.[2][3]
-
Troubleshooting Strategy: Dose-Range Finding Study
-
Objective: To determine the maximum tolerated dose (MTD) and identify a dose range that is both efficacious and well-tolerated.
-
Protocol:
-
Select a small cohort of animals for a pilot study.
-
Administer a range of this compound doses, starting from a low dose and escalating to higher doses. The doses used in human clinical trials (e.g., 25 mg, 50 mg, 100 mg) can be a starting point for allometric scaling calculations to determine an appropriate animal dose range.[2]
-
Monitor animals closely for clinical signs of toxicity, including changes in weight, behavior, and overall health.
-
Collect blood samples for hematology and clinical chemistry analysis to assess for any subclinical signs of toxicity.
-
Based on the results, select an optimal dose for subsequent efficacy studies that minimizes adverse effects.
-
-
Issue 2: Unexpected Variability in Experimental Results
-
Potential Cause: Inconsistent drug exposure due to issues with formulation, administration, or animal-to-animal differences in metabolism.
-
Troubleshooting Strategy: Pharmacokinetic (PK) Analysis
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in the chosen animal model.
-
Protocol:
-
Administer a single dose of this compound to a cohort of animals.
-
Collect blood samples at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
This data will help in optimizing the dosing regimen (e.g., frequency of administration) to ensure consistent and adequate drug exposure.
-
-
Issue 3: Lack of Efficacy at a Well-Tolerated Dose
-
Potential Cause: The chosen animal model may not be responsive to the anti-inflammatory mechanism of this compound, or the disease induction may be too severe.
-
Troubleshooting Strategy: Pharmacodynamic (PD) Biomarker Analysis
-
Objective: To confirm that this compound is engaging its target and modulating the intended signaling pathway in the animal model.
-
Protocol:
-
Administer this compound at the selected dose for a defined period.
-
Collect relevant tissue samples (e.g., colon, peripheral blood mononuclear cells).
-
Measure the expression levels of miR-124 using techniques like quantitative real-time PCR (qRT-PCR).
-
Analyze the levels of downstream pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) using methods such as ELISA or multiplex assays.
-
A confirmed increase in miR-124 and a decrease in pro-inflammatory markers will validate the biological activity of this compound in your model.[5]
-
-
Visualizing Experimental Workflows and Signaling Pathways
This compound's Mechanism of Action
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
Experimental Workflow for a Dose-Range Finding Study
Caption: Workflow for determining the Maximum Tolerated Dose (MTD) of this compound.
References
- 1. gastroendonews.com [gastroendonews.com]
- 2. ABX464 (this compound) for moderate-to-severe, active ulcerative colitis: a phase 2b, double-blind, randomised, placebo-controlled induction trial and 48 week, open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abivax Phase 2b Study Results of this compound (ABX464) in Ulcerative Colitis Published in the Lancet Gastroenterology & Hepatology - BioSpace [biospace.com]
- 7. This compound (ABX464) News - LARVOL Sigma [sigma.larvol.com]
Adjusting Obefazimod treatment protocols for different IBD severities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Obefazimod (formerly ABX464) in Inflammatory Bowel Disease (IBD) research. The following information, presented in a question-and-answer format, addresses potential issues and offers detailed protocols for experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class oral small molecule that selectively upregulates the expression of a single microRNA, miR-124.[1][2][3] This upregulation of miR-124 acts as a physiological brake on inflammation by targeting and downregulating the expression of pro-inflammatory cytokines and chemokines, including IL-6, IL-17, and TNF-α.[4][5]
Q2: In which IBD patient populations has this compound been studied?
A2: this compound has been most extensively studied in patients with moderately to severely active Ulcerative Colitis (UC) who have had an inadequate response, loss of response, or intolerance to conventional therapies, anti-TNFα agents, vedolizumab, and/or corticosteroids.[6][7] Clinical trials for moderately to severely active Crohn's Disease (CD) are currently underway.[8][9]
Q3: What are the recommended doses of this compound for clinical and preclinical studies?
A3: In clinical trials for Ulcerative Colitis, once-daily oral doses of 25mg, 50mg, and 100mg have been evaluated for induction, with 50mg and a de-escalated dose of 25mg used for maintenance.[10][11][12] For Crohn's Disease, a Phase IIb trial is investigating doses of 12.5mg, 25mg, and 50mg.[4] In preclinical mouse models of colitis, a dose of 40 mg/kg administered orally once a day has been shown to be effective.[2]
Troubleshooting Experimental Protocols
Q1: We are not observing a significant upregulation of miR-124 in our in vitro experiments. What could be the issue?
A1: Several factors could contribute to this:
-
Cell Line Selection: The responsiveness to this compound may vary between different cell lines. Peripheral blood mononuclear cells (PBMCs) and colon-derived cell lines are recommended for studying the effects on immune and epithelial cells, respectively.
-
Treatment Duration: Ensure that the cells are treated for a sufficient duration. In vitro studies have shown that a 6-day treatment period can effectively upregulate miR-124.[2]
-
Dosage: Verify the concentration of this compound used. While high concentrations may be cytotoxic, a dose-response experiment is recommended to determine the optimal concentration for your specific cell line, not exceeding 10 μM to avoid cytotoxicity.[2]
-
RNA Extraction and qPCR: Ensure the integrity of your extracted RNA and the efficiency of your qPCR primers for miR-124.
Q2: In our DSS-induced colitis mouse model, we are not seeing a significant reduction in disease activity with this compound treatment. What should we check?
A2:
-
Severity of Colitis: The severity of DSS-induced colitis can vary. Ensure that your DSS protocol induces a moderate level of inflammation. Overly severe colitis may overwhelm the therapeutic effect of this compound.
-
Drug Administration: Confirm the accuracy of the oral gavage technique and the stability of the this compound formulation in the vehicle (e.g., methylcellulose).[2]
-
Treatment Timing: The timing of treatment initiation is crucial. Prophylactic treatment (starting before or at the same time as DSS administration) may yield different results compared to therapeutic treatment (starting after the onset of colitis symptoms).
-
Outcome Measures: Utilize a comprehensive set of outcome measures, including daily body weight, stool consistency, and the presence of blood in the stool (Disease Activity Index - DAI). Histological analysis of the colon and measurement of inflammatory markers in tissue and serum will provide a more complete picture of the treatment effect.
Q3: We are seeing high variability in the inflammatory cytokine levels in our experimental groups. How can we reduce this variability?
A3:
-
Animal Husbandry: Ensure consistent housing conditions, diet, and handling of the animals, as stress can influence inflammatory responses.
-
Sample Collection and Processing: Standardize the time of day for sample collection and the methods for tissue homogenization and serum preparation to minimize technical variability.
-
Analytical Methods: Use a reliable and validated method for cytokine measurement, such as a multiplex immunoassay, and ensure consistent sample dilutions.
-
Group Size: Increasing the number of animals per group can help to reduce the impact of individual biological variability on the overall results.
Quantitative Data Summary
Table 1: this compound Dosing in IBD Clinical Trials
| IBD Type | Trial Phase | Severity | Induction Doses (once daily) | Maintenance Doses (once daily) |
| Ulcerative Colitis | Phase IIa | Moderate to Severe | 50mg[6] | 50mg[3] |
| Ulcerative Colitis | Phase IIb | Moderate to Severe | 25mg, 50mg, 100mg[13] | 50mg[12] |
| Ulcerative Colitis | Phase III (ABTECT) | Moderate to Severe | 25mg, 50mg | Ongoing |
| Crohn's Disease | Phase IIb (ENHANCE-CD) | Moderate to Severe | 12.5mg, 25mg, 50mg[4] | Ongoing |
Table 2: Efficacy of this compound in Moderate to Severe Ulcerative Colitis (Phase 2b Induction Trial - Week 8)
| Outcome | Placebo | This compound 25mg | This compound 50mg | This compound 100mg |
| Change in Modified Mayo Score (MMS) from Baseline | -1.9 | -3.1 (p=0.0010 vs placebo) | -3.2 (p=0.0003 vs placebo) | -2.9 (p=0.0039 vs placebo)[13] |
| Clinical Remission | 11% | 35% (vs 11% placebo in Phase 2a) | - | - |
| Mucosal Healing | 11% | 50% (vs 11% placebo in Phase 2a) | - | - |
Table 3: Safety Profile of this compound in Ulcerative Colitis (Integrated Analysis of Phase 2 Trials)
| Treatment-Emergent Adverse Events (TEAEs) | Placebo-Treated (N=73) | This compound-Treated (N=274) |
| EAIR* of TEAEs per Patient-Year | 2.40 | 1.40 |
| Patients with TEAEs (%) | 47.9% | 78.5% |
| Most Common TEAEs (EAIR per PY ≥ 0.05) | Headache, COVID-19, Ulcerative Colitis, Nasopharyngitis, Nausea | Headache, COVID-19, Ulcerative Colitis, Nasopharyngitis, Nausea |
*EAIR: Exposure-Adjusted Incidence Rate
Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound's Anti-inflammatory Activity
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a relevant human colon epithelial cell line (e.g., Caco-2, HT-29).
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 6 days.[2]
-
RNA Extraction and qPCR: Extract total RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the expression levels of miR-124.
-
Cytokine Analysis: Collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines (e.g., IL-6, IL-17, TNF-α, CCL2) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex immunoassay.[2]
-
Data Analysis: Analyze the dose-dependent effect of this compound on miR-124 expression and cytokine secretion.
Protocol 2: In Vivo Assessment of this compound in a DSS-Induced Colitis Mouse Model
-
Animal Model: Use C57BL/6 mice and induce colitis by administering dextran sodium sulfate (DSS) in the drinking water (concentration and duration to be optimized for desired disease severity).[2]
-
Treatment Groups: Divide the mice into at least two groups: a control group receiving the vehicle (e.g., methylcellulose) and a treatment group receiving this compound (e.g., 40 mg/kg) orally once daily via gavage.[2]
-
Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of occult or gross blood in the stool to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the experiment, collect colon tissue for histological analysis (H&E staining) to assess tissue damage and inflammation. Measure inflammatory markers (e.g., IL-6, IL-17, TNF-α) in colon tissue homogenates and serum.
-
Data Analysis: Compare the DAI, histological scores, and inflammatory marker levels between the control and this compound-treated groups.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Preclinical Experimental Workflow.
Caption: Troubleshooting Logic Diagram.
References
- 1. This compound for Crohn's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. live.euronext.com [live.euronext.com]
- 3. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of this compound in Subjects With Moderately to Severely Active Crohn's Disease [ctv.veeva.com]
- 5. Abivax Publishes Novel Data with Respect to this compound’s Anti-Inflammatory Mechanism of Action - BioSpace [biospace.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Abivax Enrolls First Patient in Phase 2b Crohn’s Disease Trial of this compound [synapse.patsnap.com]
- 8. Abivax enrols first participant in Phase IIb Crohn’s disease drug trial [clinicaltrialsarena.com]
- 9. MicroRNAs: new players in IBD | Gut [gut.bmj.com]
- 10. thepharmaletter.com [thepharmaletter.com]
- 11. researchgate.net [researchgate.net]
- 12. Abivax announces presentation of four abstracts for [globenewswire.com]
- 13. abivax.com [abivax.com]
How to control for confounding factors in Obefazimod research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for confounding factors during Obefazimod experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical confounding factors to consider in pre-clinical and clinical this compound research?
A1: Given this compound's novel anti-inflammatory mechanism of action, which involves the upregulation of miR-124, it is crucial to control for factors that can influence inflammatory pathways and microRNA expression.[1][2] Key confounders include:
-
Baseline Disease Activity and Severity: In clinical trials for conditions like ulcerative colitis or Crohn's disease, the initial severity of the disease can significantly impact treatment outcomes.[3][4]
-
Prior and Concomitant Medications: Previous or concurrent use of other anti-inflammatory drugs (e.g., corticosteroids, biologics, JAK inhibitors), NSAIDs, or even antidepressants can alter the inflammatory milieu and affect the observed efficacy of this compound.[3][4][5]
-
Patient Demographics and Lifestyle: Factors such as age, sex, ethnicity, and smoking status are known to influence inflammatory markers.[5][6] Body Mass Index (BMI) is also a critical confounder as adipose tissue can be a source of pro-inflammatory cytokines.[6]
-
Co-morbidities: The presence of other inflammatory or immune-related diseases, cardiovascular conditions, or metabolic diseases can confound the interpretation of this compound's effects.[7]
-
Genetic Factors: Variations in genes related to inflammatory pathways or microRNA processing could potentially influence patient response to this compound.
Q2: How can I control for confounding variables in my this compound experiments?
A2: Controlling for confounding variables can be achieved during the study design phase and the data analysis phase.[8][9][10]
-
Study Design Phase:
-
Randomization: Randomly assigning subjects to treatment and control groups helps to ensure that both known and unknown confounders are evenly distributed.[9] This is the gold standard for clinical trials.
-
Restriction: Limiting the study population to subjects with specific characteristics (e.g., a narrow age range, non-smokers) can eliminate variation due to those factors.[9][11]
-
Matching: For each subject in the treatment group, a subject in the control group with similar characteristics (e.g., age, sex, disease severity) is selected.[9][11]
-
-
Data Analysis Phase:
-
Stratification: Analyzing the data in subgroups (strata) based on the confounding variable (e.g., analyzing smokers and non-smokers separately) can help to understand the effect of the confounder.[8]
-
Multivariate Analysis: Statistical techniques like multiple regression can assess the effect of this compound while simultaneously accounting for multiple confounding variables.[8][12]
-
Propensity Score Matching (PSM): This advanced statistical method can be used in observational studies to create a "pseudo-randomized" trial by matching subjects based on their probability of receiving the treatment.[11]
-
Q3: My in-vitro experiment with this compound is showing inconsistent results. What could be the issue?
A3: Inconsistent results in in-vitro experiments with this compound can arise from several factors not directly related to its mechanism of action. Consider the following:
-
Cell Line Purity and Passage Number: Ensure you are using a pure cell line and that the passage number is consistent across experiments, as cell characteristics can change over time in culture.
-
Reagent Variability: Use the same batch of this compound, media, and other critical reagents for all related experiments to avoid batch-to-batch variation.
-
Experimental Handling: Variations in incubation times, cell densities, and the handling of blood samples for biomarker analysis can introduce significant variability.[7]
-
Underlying Biological Variability: Even in a controlled lab setting, there can be inherent biological variability in cellular responses. Ensure you have an adequate number of biological replicates.
Troubleshooting Guides
Issue: High variability in inflammatory cytokine measurements between subjects in a pre-clinical animal model study.
Potential Cause & Solution:
| Potential Cause | Troubleshooting Steps |
| Underlying health status of animals | Ensure all animals are sourced from a reputable supplier and are of a similar age and weight. Acclimatize animals to the facility for a standard period before the experiment. |
| Cage effects | House animals randomly across different cages to avoid systemic differences due to micro-environments within the animal facility. |
| Diet and water consumption | Provide all animals with the same standard diet and access to water ad libitum. Monitor for any significant differences in consumption. |
| Stress | Handle all animals consistently and minimize stressors, as stress can influence inflammatory responses. |
Issue: Difficulty isolating the specific effect of this compound in a clinical trial with a diverse patient population.
Potential Cause & Solution:
| Potential Cause | Troubleshooting Steps |
| Heterogeneity of patient population | Utilize statistical methods to control for confounding variables. Perform subgroup analyses based on key patient characteristics (e.g., prior treatment history, baseline disease severity). |
| Concomitant medication use | Clearly define and record all allowed and prohibited concomitant medications. Use multivariable regression models to adjust for the effects of these medications in the analysis. |
| Placebo effect | Ensure the study is double-blinded to minimize bias in patient-reported outcomes and physician assessments. |
Experimental Protocols
Protocol 1: Controlling for Confounders using Stratified Randomization in a Clinical Trial
-
Identify Key Confounders: Based on prior research, identify the most significant potential confounders (e.g., prior exposure to biologics, baseline disease severity).
-
Define Strata: Create distinct subgroups for each confounding variable (e.g., Strata 1: Biologic-naïve, Strata 2: Biologic-exposed).
-
Randomization within Strata: Within each stratum, randomly assign participants to either the this compound treatment group or the placebo group.
-
Analysis: Analyze the treatment effect within each stratum and also perform an overall analysis that adjusts for the stratification.
Quantitative Data Summary
Table 1: Hypothetical Example of Baseline Characteristics in a Randomized Controlled Trial of this compound
| Characteristic | This compound Group (n=100) | Placebo Group (n=100) | p-value |
| Age (mean, SD) | 42.5 (10.2) | 43.1 (9.8) | 0.62 |
| Sex (% female) | 52% | 49% | 0.68 |
| BMI (mean, SD) | 25.1 (4.2) | 24.8 (4.5) | 0.55 |
| Current Smoker (%) | 15% | 17% | 0.71 |
| Prior Biologic Use (%) | 45% | 43% | 0.79 |
| Baseline Mayo Score (mean, SD) | 8.1 (1.5) | 8.2 (1.4) | 0.64 |
This table illustrates how successful randomization results in a balanced distribution of key potential confounders between the treatment and placebo groups, strengthening the validity of the study's findings.
Visualizations
Caption: Workflow for controlling confounding factors.
Caption: this compound's signaling pathway.
Caption: Stratified randomization workflow.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. gastroendonews.com [gastroendonews.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Abivax Phase 2b Study Results of this compound (ABX464) in Ulcerative Colitis Published in the Lancet Gastroenterology & Hepatology - BioSpace [biospace.com]
- 5. Confounders in Identification and Analysis of Inflammatory Biomarkers in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. To assess, to control, to exclude: Effects of biobehavioral factors on circulating inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Confounding Variables | Definition, Examples & Controls [scribbr.com]
- 10. How do I prevent confounding variables from interfering with my research? [scribbr.com]
- 11. dovepress.com [dovepress.com]
- 12. Control of confounding in the analysis phase – an overview for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Obefazimod Solutions for Research Applications
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of Obefazimod solutions in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For long-term stability, this compound powder should be stored at -20°C for up to three years.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a suitable solvent for this compound.[1][2][3] It is recommended to use newly opened, hygroscopic DMSO to ensure optimal solubility.[1]
Q3: What is the solubility of this compound in DMSO?
This compound is soluble in DMSO at a concentration of ≥ 100 mg/mL (295.24 mM).[1][2] Sonication can be used to aid dissolution.[2]
Q4: How should I store this compound stock solutions in DMSO?
For long-term storage, aliquoted stock solutions should be stored at -80°C and are stable for up to one year.[2] For short-term use, aliquots can be stored at -20°C for up to one month or at 4°C for up to one week.[1][2] It is crucial to avoid repeated freeze-thaw cycles to maintain the integrity of the solution.[2]
Q5: Can I use this compound solutions for cell-based assays?
Yes, this compound solutions in DMSO are commonly used for in-vitro experiments. For cell culture applications, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. In one study, peripheral blood mononuclear cells (PBMCs) were treated with this compound at concentrations up to 10 µM for 6 days, using DMSO as a vehicle control.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the stock solution upon thawing. | The solution may have been stored at an inappropriate temperature or subjected to multiple freeze-thaw cycles. The concentration may be too high for storage at lower temperatures. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. Ensure proper storage at -80°C and minimize freeze-thaw cycles by preparing smaller aliquots. |
| Inconsistent experimental results. | This could be due to degradation of the this compound solution or inaccurate pipetting of the viscous DMSO stock. | Prepare fresh working solutions from a new aliquot of the stock solution stored at -80°C. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO solutions. |
| Unexpected cellular toxicity. | The final DMSO concentration in the cell culture medium may be too high. The this compound concentration used might be cytotoxic to the specific cell line. | Calculate and ensure the final DMSO concentration is at a non-toxic level for your cell type (e.g., <0.5%). Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your specific cell line. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Maximum Storage Duration | Citation |
| Solid (Powder) | -20°C | 3 years | [1] |
| Stock Solution in DMSO | -80°C | 1 year | [2] |
| -20°C | 1 month | [1] | |
| 4°C | 1 week | [2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Molarity | Notes | Citation |
| DMSO | ≥ 100 mg/mL | 295.24 mM | Sonication is recommended. Use newly opened, hygroscopic DMSO. | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 338.71 g/mol )
-
Anhydrous, hygroscopic DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out 33.87 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator bath for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: Workflow for preparing and storing this compound solutions.
Caption: this compound's mechanism of action via miR-124 upregulation.
References
Validation & Comparative
A Comparative Analysis of Obefazimod and Anti-TNF Therapies for Crohn's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of obefazimod and anti-Tumor Necrosis Factor (anti-TNF) therapies for the treatment of Crohn's disease. We will delve into their distinct mechanisms of action, compare their clinical efficacy based on available trial data, and present a summary of their safety profiles. Detailed experimental protocols for pivotal clinical trials are also provided to offer insights into the methodologies used to generate the supporting data.
Mechanisms of Action
The therapeutic approaches of this compound and anti-TNF agents in Crohn's disease are fundamentally different, targeting distinct pathways in the inflammatory cascade.
This compound: A Novel RNA-Targeting Mechanism
This compound is a first-in-class, orally administered small molecule that modulates the immune response by upregulating a specific microRNA, miR-124. This microRNA is a key regulator of inflammation. By enhancing the expression of miR-124, this compound helps to control and reduce the inflammatory processes that are characteristic of Crohn's disease. Preclinical studies have shown that increased levels of miR-124 lead to a reduction in multiple pro-inflammatory cytokines and chemokines, thereby restoring immune balance.
Anti-TNF Therapies: Targeting a Key Inflammatory Cytokine
Anti-TNF therapies are monoclonal antibodies that function by neutralizing Tumor Necrosis Factor-alpha (TNF-α), a pivotal pro-inflammatory cytokine in Crohn's disease.[1] These therapies, which include infliximab, adalimumab, and certolizumab pegol, bind to both soluble and transmembrane forms of TNF-α.[1] This binding prevents TNF-α from interacting with its receptors, thereby inhibiting the downstream inflammatory signaling cascade.[1] Additional mechanisms of action for some anti-TNF agents include inducing apoptosis (programmed cell death) of activated T-lymphocytes and mediating antibody-dependent cell-mediated cytotoxicity.[1]
Clinical Efficacy
The clinical development of this compound for Crohn's disease is ongoing, with data emerging from Phase II trials. In contrast, anti-TNF therapies are well-established treatments with extensive data from numerous Phase III and long-term observational studies.
Table 1: Comparison of Clinical Efficacy in Crohn's Disease
| Endpoint | This compound | Infliximab | Adalimumab | Certolizumab Pegol |
| Induction of Clinical Remission | Data from the Phase IIb ENHANCE-CD trial are anticipated.[2][3] | ACCENT I: 39% of patients receiving maintenance therapy were in remission at week 30, compared to 21% in the placebo group.[4][5] | CLASSIC I: At week 4, 36% of patients in the 160/80 mg group achieved remission, versus 12% in the placebo group.[6][7] | PRECiSE 1: Did not meet its primary endpoint for clinical remission at week 6.[8] However, a meta-analysis showed a significant improvement in remission rates at week 4.[9] |
| Maintenance of Clinical Remission | Long-term data from the ENHANCE-CD extension phase will be forthcoming.[10] | ACCENT I: At week 54, patients on maintenance therapy had a longer time to loss of response compared to placebo.[4][5] | CLASSIC II: At week 56, 79-83% of patients on maintenance therapy were in remission, compared to 44% for placebo.[11] | PRECiSE 2: At week 26, 48% of patients on maintenance therapy were in remission, compared to 29% for placebo.[6] |
| Clinical Response | To be evaluated in the ENHANCE-CD trial. | ACCENT I: 58% of patients responded to a single infusion of infliximab within 2 weeks.[4] | CHARM: Approximately 40% of patients who responded to adalimumab maintained remission at 52 weeks.[12] | PRECiSE 1: At week 6, clinical response rates were 41% for certolizumab and 34% for placebo.[13] |
| Endoscopic Improvement | An endpoint in the ongoing clinical trials. | ACCENT I Substudy: A higher proportion of patients on infliximab achieved mucosal healing compared to placebo.[14] | EXTEND Trial: 24% of patients on adalimumab achieved mucosal healing at week 52, versus 0% in the placebo group.[6] | Data on endoscopic outcomes are available from various studies. |
| Fistulizing Disease | Not yet studied. | ACCENT II: 36% of patients on infliximab achieved fistula closure at week 54, compared to 19% in the placebo group.[6] | Sub-group analyses from the CHARM trial showed beneficial effects in patients with perianal fistulas.[12] | Evidence suggests a role in the treatment of perianal fistulizing disease.[8] |
Note: Clinical trial data can vary based on study design, patient population, and definition of endpoints. Direct cross-trial comparisons should be made with caution.
Safety and Tolerability
The safety profiles of this compound and anti-TNF therapies are distinct, reflecting their different mechanisms of action.
Table 2: Comparison of Common Adverse Events
| Adverse Event | This compound | Anti-TNF Therapies (Class Effects) |
| Infections | To be fully characterized in ongoing Crohn's disease trials. Data from ulcerative colitis trials suggest a good safety profile.[15][16] | Increased risk of serious infections, including tuberculosis and other opportunistic infections.[17][18] |
| Infusion/Injection Site Reactions | N/A (oral administration) | Infusion reactions (infliximab) and injection site reactions (adalimumab, certolizumab pegol) are common.[12][19] |
| Malignancies | Long-term safety is being evaluated. | Potential increased risk of lymphoma and skin cancer.[18] |
| Autoimmune Phenomena | To be determined. | Development of autoantibodies and, rarely, drug-induced lupus erythematosus.[17] |
| Neurological Events | To be determined. | Rare instances of demyelinating disorders.[20] |
| Most Common AEs | Headache and nausea have been reported in ulcerative colitis trials.[15] | Upper respiratory tract infections, headache, abdominal pain, and nausea.[19] |
Experimental Protocols
Understanding the design of the clinical trials is crucial for interpreting the efficacy and safety data.
This compound: The ENHANCE-CD Trial
The ENHANCE-CD trial is a Phase IIb, multicenter, double-blind, randomized, placebo-controlled study designed to evaluate the efficacy and safety of this compound in adults with moderately to severely active Crohn's disease.[21][22]
-
Study Design: The trial consists of three phases: a 12-week induction phase, a 40-week maintenance phase, and a 48-week extension phase.[10][21]
-
Patient Population: Adults (18-75 years) with a confirmed diagnosis of moderately to severely active Crohn's disease (Crohn's Disease Activity Index [CDAI] between 220 and 450) who have had an inadequate response, loss of response, or intolerance to conventional or advanced therapies.[10][23]
-
Intervention: Patients are randomized to receive different once-daily oral doses of this compound or a placebo.[23]
-
Primary Endpoints: The primary objective is to evaluate the efficacy and safety of this compound compared to placebo as both an induction and maintenance therapy.[21][22] The extension phase will primarily assess long-term safety and tolerability.[10][21]
Anti-TNF Therapies: Landmark Trials
The ACCENT I trial was a pivotal, randomized, double-blind, placebo-controlled study that established the efficacy of maintenance infliximab therapy.[4][24][25]
-
Study Design: Patients with a CDAI score of at least 220 received a single 5 mg/kg intravenous infusion of infliximab at week 0.[5][26] Responders at week 2 were then randomized to one of three groups for maintenance therapy: placebo, 5 mg/kg infliximab, or 10 mg/kg infliximab, administered every 8 weeks until week 46.[24][26]
-
Patient Population: Patients with moderately to severely active Crohn's disease.[5][24]
-
Primary Endpoints: The co-primary endpoints were the proportion of patients in remission (CDAI <150) at week 30 and the time to loss of response up to week 54.[4][26]
The CLASSIC I and II trials were designed to evaluate the induction and maintenance of remission with adalimumab.[11]
-
Study Design (CLASSIC I): A 4-week, randomized, double-blind, placebo-controlled, dose-ranging induction trial. Patients received subcutaneous injections of adalimumab at various doses (40 mg/20 mg, 80 mg/40 mg, or 160 mg/80 mg) or placebo at weeks 0 and 2.[7][27]
-
Study Design (CLASSIC II): Patients who achieved remission in CLASSIC I were eligible to enter this 56-week maintenance trial. They were re-randomized to receive adalimumab (40 mg every other week or weekly) or placebo.[11]
-
Patient Population: Patients with moderate to severe Crohn's disease who were naive to anti-TNF therapy.[7][27]
-
Primary Endpoint (CLASSIC I): Clinical remission (CDAI <150) at week 4.[12]
-
Primary Endpoint (CLASSIC II): Maintenance of clinical remission at week 56.[11]
Conclusion
This compound and anti-TNF therapies represent two distinct and important therapeutic strategies for the management of Crohn's disease. Anti-TNF agents are a well-established class of drugs with a robust body of evidence supporting their efficacy in inducing and maintaining remission. Their mechanism of action, centered on the neutralization of TNF-α, is well-understood, as are their associated safety considerations, which necessitate careful patient monitoring.
This compound, with its novel mechanism of action involving the upregulation of the anti-inflammatory microRNA miR-124, offers a promising new approach. As an oral small molecule, it may also provide a more convenient administration route compared to the injectable anti-TNF biologics. While the clinical data for this compound in Crohn's disease are still emerging, the results from ulcerative colitis trials are encouraging. The ongoing ENHANCE-CD trial will be critical in defining its efficacy and safety profile in this patient population.
For researchers and drug development professionals, the comparison of these two classes of drugs highlights the evolution of therapeutic strategies in Crohn's disease, moving from broad cytokine blockade to more targeted immunomodulatory approaches. The long-term data from the this compound clinical development program will be eagerly anticipated to determine its place in the treatment landscape for Crohn's disease.
References
- 1. Anti-TNF Therapy in Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abivax enrols first participant in Phase IIb Crohn’s disease drug trial [clinicaltrialsarena.com]
- 3. Abivax Enrolls First Patient in Phase 2b Crohn’s Disease Trial of this compound [synapse.patsnap.com]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. login.medscape.com [login.medscape.com]
- 6. mdpi.com [mdpi.com]
- 7. rima.org [rima.org]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Meta-analysis: the efficacy and safety of certolizumab pegol in Crohn's disease - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound for Crohn's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. Adalimumab for maintenance treatment of Crohn's disease: results of the CLASSIC II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Adalimumab in Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Certolizumab pegol for active Crohn's disease: a placebo-controlled, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. thepharmaletter.com [thepharmaletter.com]
- 16. abivax.com [abivax.com]
- 17. [Anti-TNF (infliximab) treatment in Crohn disease: safety profile] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A safety assessment of anti-tumor necrosis factor alpha therapy for treatment of Crohn's disease [pubmed.ncbi.nlm.nih.gov]
- 19. SAFETY PROFILE OF ANTI-TNF THERAPY IN CROHN'S DISEASE MANAGEMENT: A BRAZILIAN SINGLE-CENTER DIRECT RETROSPECTIVE COMPARISON BETWEEN INFLIXIMAB AND ADALIMUMAB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. live.euronext.com [live.euronext.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Efficacy and Safety of this compound in Subjects With Moderately to Severely Active Crohn's Disease [ctv.veeva.com]
- 24. naspghan.org [naspghan.org]
- 25. NCT00207662 - ACCENT I - A Randomized, Double-blind, Placebo-controlled Trial of Anti-TNFa Chimeric Monoclonal Antibody (Infliximab, Remicade) in the Long-term Treatment of Patients With Moderately to Severely Active Crohn's Disease - The YODA Project [yoda.yale.edu]
- 26. Maintenance infliximab for Crohn's disease: the ACCENT I randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Head-to-Head Comparison: Obefazimod and Other miR-124 Inducers in Inflammatory Disease
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Novel miR-124 Upregulating Agents
The therapeutic induction of microRNA-124 (miR-124), a key regulator of inflammation, represents a promising new frontier in the treatment of chronic inflammatory diseases. Obefazimod (formerly ABX464), a first-in-class small molecule, is at the forefront of this novel therapeutic class. This guide provides a head-to-head comparison of this compound with another emerging miR-124 inducer, FHND5032, based on available preclinical and clinical data.
Overview of miR-124 Inducers
MicroRNA-124 is known to play a crucial role in maintaining immune homeostasis. Its upregulation has been shown to suppress inflammatory responses, making it an attractive therapeutic target. Small molecules that can induce the expression of miR-124, such as this compound and FHND5032, offer a novel approach to managing inflammatory conditions like ulcerative colitis (UC).
At a Glance: this compound vs. FHND5032
| Feature | This compound (ABX464) | FHND5032 |
| Mechanism of Action | Enhances the selective splicing of a long non-coding RNA to generate mature miR-124.[1] | Upregulates miR-124 expression, targeting the PIK3R2/PI3K/Akt signaling pathway. |
| Therapeutic Area | Ulcerative Colitis, Crohn's Disease, Rheumatoid Arthritis | Ulcerative Colitis (preclinical) |
| Development Stage | Phase 3 Clinical Trials for Ulcerative Colitis[2][3][4][5] | Preclinical |
| Administration | Oral | Oral (in preclinical studies) |
| Developer | Abivax | Jiangsu Chia Tai Fenghai Pharmaceutical Co., Ltd. |
In-Depth Performance Comparison
Preclinical Efficacy in Ulcerative Colitis Models
A direct preclinical comparison in a dextran sodium sulfate (DSS)-induced mouse model of colitis has provided initial insights into the relative efficacy of this compound and FHND5032.
| Parameter | This compound (ABX464) | FHND5032 |
| miR-124 Upregulation | Effective in upregulating miR-124. | Significantly upregulated miR-124 expression in macrophages, surpassing this compound in vitro and in vivo. |
| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines. | Decreased pro-inflammatory cytokines and promoted M2 macrophage polarization. |
| Disease Activity Index (DAI) | Reduces DAI in DSS-induced colitis. | Markedly reduced DAI in DSS-induced colitis. |
| Colon Length | Restores colon length in DSS-induced colitis. | Restored colon length in DSS-induced colitis. |
| Mucosal Architecture | Preserves mucosal architecture. | Preserved mucosal architecture and repaired intestinal barrier integrity. |
| Gut Microbiota Modulation | Modulates gut microbiota. | Reversed gut dysbiosis by reducing Proteobacteria and enriching beneficial Firmicutes, outperforming this compound. |
Clinical Efficacy of this compound in Ulcerative Colitis (Phase 3 ABTECT Trials)
This compound has undergone extensive clinical evaluation in patients with moderately to severely active ulcerative colitis. The Phase 3 ABTECT program, consisting of two induction trials (ABTECT-1 and ABTECT-2), has yielded significant results.[3]
| Endpoint (at Week 8) | This compound 50 mg (Placebo-Adjusted) |
| Clinical Remission (ABTECT-1) | 19.3% (p<0.0001)[3] |
| Clinical Remission (ABTECT-2) | 13.4% (p=0.0001)[3] |
| Pooled Clinical Remission | 16.4% (p<0.0001) |
Note: Clinical development data for FHND5032 is not publicly available at this time.
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound's mechanism of action involves the targeted upregulation of miR-124 through the modulation of RNA splicing.[1] This leads to the downstream suppression of key pro-inflammatory cytokines.
Caption: this compound's mechanism of action.
FHND5032 Signaling Pathway
FHND5032 upregulates miR-124, which in turn targets PIK3R2, a regulatory subunit of PI3K. This leads to the suppression of the pro-inflammatory PI3K/Akt signaling pathway.
Caption: FHND5032's proposed mechanism of action.
Experimental Protocols
In Vitro miR-124 Induction Assay (General Protocol)
A general protocol for assessing the in vitro induction of miR-124 by small molecules is outlined below. Specific details for FHND5032 are based on the available abstract.
References
A Cross-Species Comparative Guide to the Mechanism of Action of Obefazimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of Obefazimod, a novel anti-inflammatory drug candidate, across different species. Its performance is contextualized with alternative therapeutic agents for inflammatory bowel disease (IBD), supported by experimental data.
Introduction to this compound
This compound (formerly ABX464) is an orally administered small molecule that has demonstrated significant anti-inflammatory properties in both preclinical and clinical studies.[1] It represents a first-in-class therapeutic candidate that modulates the immune response through a novel mechanism of action, setting it apart from existing treatments for chronic inflammatory diseases like ulcerative colitis (UC).[1][2]
Mechanism of Action: Upregulation of microRNA-124
The core mechanism of this compound revolves around its ability to upregulate a single microRNA, miR-124, a key regulator of inflammation.[3][4][5] This mechanism is consistent across the studied species, including humans and mice.[3][4][6]
This compound binds to the cap binding complex (CBC), a protein complex at the 5' end of RNA molecules.[5] This binding enhances the selective splicing of a long non-coding RNA, leading to the generation of miR-124.[5] An increased level of miR-124 acts as a "physiological brake" on inflammation by downregulating the expression of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-17 (IL-17), and Monocyte Chemoattractant Protein-1 (MCP-1/CCL2).[5][6][7]
References
- 1. abivax.com [abivax.com]
- 2. abivax.com [abivax.com]
- 3. researchgate.net [researchgate.net]
- 4. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abivax publishes novel data with respect to this compound’s anti-inflammatory mechanism of action | Abivax [ir.abivax.com]
- 6. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abivax Updates UC Therapy Strategy, Announces Early Preclinical Data on this compound and Etrasimod in IBD Mouse Model [synapse.patsnap.com]
A Comparative Safety Analysis of Obefazimod and Other Therapeutics in Inflammatory Bowel Disease
An Objective Guide for Researchers and Drug Development Professionals
The therapeutic landscape for Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease (CD), has expanded significantly beyond conventional therapies to include a range of targeted biologic agents and small molecules. Obefazimod (ABX464), a novel, orally administered small molecule, presents a first-in-class mechanism of action. This guide provides a comparative analysis of the safety profile of this compound against established IBD drug classes, supported by available clinical trial data and detailed experimental protocols.
Comparative Mechanism of Action
Understanding the distinct signaling pathways targeted by each drug class is fundamental to interpreting their efficacy and safety profiles.
This compound: This drug has a unique mechanism of action, functioning as an RNA modulator that enhances the expression of a specific microRNA, miR-124.[1] miR-124 is a key physiological regulator of inflammation, and its upregulation leads to a downstream reduction of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17.[2][3] This targeted approach is believed to act as a "physiological brake" on inflammation without broadly impairing the immune response.[3]
References
Independent Validation of Obefazimod's Effect on IL-17 and IL-6 Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Obefazimod's performance in modulating Interleukin-17 (IL-17) and Interleukin-6 (IL-6) production against other established therapeutic alternatives. The information is supported by experimental data from independent studies, with a focus on quantitative comparisons, detailed methodologies, and visual representations of signaling pathways and experimental workflows.
Executive Summary
This compound (ABX464) is a first-in-class oral small molecule that has demonstrated efficacy in treating ulcerative colitis (UC).[1][2] Its mechanism of action involves the upregulation of microRNA-124 (miR-124), a key regulator of inflammation.[3][4] This upregulation leads to a subsequent reduction in pro-inflammatory cytokines, including IL-17 and IL-6.[1][5] This guide summarizes the available data on this compound's effect on these critical cytokines and provides a comparative analysis with other agents used in the management of inflammatory diseases, such as TNF inhibitors (Adalimumab), JAK inhibitors (Tofacitinib), and IL-12/23 inhibitors (Ustekinumab).
Comparative Data on IL-17 and IL-6 Reduction
The following tables summarize the quantitative data on the effects of this compound and its alternatives on IL-17 and IL-6 production from in vitro and in vivo studies.
Table 1: In Vitro Studies on Human Peripheral Blood Mononuclear Cells (PBMCs)
| Drug | Cell Type | Stimulation | IL-17 Reduction | IL-6 Reduction | Source |
| This compound | PBMCs | T-cell stimulation | -61.6% (p < 0.0001) | -27.4% (p = 0.0002) | [5] |
| This compound | CD4+ T-cells | T-cell stimulation | -33.6% (p = 0.0019) | Not significant | [5] |
| This compound | Macrophages | LPS | Not Applicable | -93.3% (p < 0.05) | [5] |
| Tofacitinib | PBMCs | Non-specific lymphocyte stimulators | Significant reduction (p-value not specified) | Significant reduction (p-value not specified) | [6] |
| Adalimumab | Th17-polarized cells | T-cell stimulation | Significant suppression (p < 0.01) | Data not available | [7] |
| Ustekinumab | CD4+ T-cells | - | Significant decrease in Th17 cells (produces IL-17) | Data not available | [8] |
Table 2: In Vivo Murine Colitis Model (DSS-induced)
| Drug | Model | IL-17 Reduction | IL-6 Reduction | Source |
| This compound | DSS-induced colitis | Reversed DSS-induced increase in IL-17a secretion | Reversed DSS-induced increase in multiple proinflammatory cytokines | [1][2][5] |
| Tofacitinib | DSS-induced colitis | Significantly reduced serum IL-17 levels | Significantly reduced serum IL-6 levels | [4] |
| Adalimumab | Human PBMC reconstituted mouse model of UC | Data not available | Decreased serum IL-6 | [9] |
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound exerts its anti-inflammatory effects by binding to the cap binding complex (CBC), which enhances the splicing of a long non-coding RNA to produce miR-124.[3][4] This microRNA, in turn, downregulates the expression of pro-inflammatory cytokines, including IL-17 and IL-6.[1][5]
Caption: this compound's mechanism of action.
Experimental Workflow: In Vitro Cytokine Measurement
The following diagram illustrates a typical workflow for assessing the effect of a compound on cytokine production in human PBMCs.
Caption: In vitro cytokine measurement workflow.
Experimental Workflow: Murine DSS Colitis Model
This diagram outlines the key steps in a dextran sulfate sodium (DSS)-induced colitis model to evaluate the in vivo efficacy of a therapeutic agent.
Caption: DSS-induced colitis model workflow.
Detailed Experimental Protocols
In Vitro Human PBMC Stimulation
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.[2]
-
Cell Culture: PBMCs are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.[2]
-
Treatment: Cells are pre-incubated with various concentrations of this compound or an alternative drug (e.g., Tofacitinib, Adalimumab) for a specified period (e.g., 1 hour).
-
Stimulation: T-cell-dependent cytokine production is typically stimulated using anti-CD3 and anti-CD28 antibodies. For macrophage-specific stimulation, lipopolysaccharide (LPS) is used.[5]
-
Cytokine Measurement: After a defined incubation period (e.g., 24-72 hours), cell culture supernatants are collected. The concentrations of IL-17A and IL-6 are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[5] Intracellular cytokine levels can be assessed by flow cytometry after treating cells with a protein transport inhibitor (e.g., Brefeldin A) during the final hours of stimulation.[10]
Murine Dextran Sulfate Sodium (DSS)-Induced Colitis Model
-
Animals: Specific pathogen-free mice (e.g., C57BL/6) are used.
-
Colitis Induction: Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking water for 5-7 days.[11][12]
-
Treatment: this compound or an alternative drug is administered orally or via injection daily, starting either before or after the induction of colitis.
-
Clinical Monitoring: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool.[13]
-
Tissue Collection and Analysis: At the end of the experiment, mice are euthanized, and the colons are collected. A section of the colon is homogenized in a lysis buffer.[12][14]
-
Cytokine Measurement: The levels of IL-17A and IL-6 in the colon tissue homogenates are measured by ELISA.[12][14]
Conclusion
The available data from independent studies consistently demonstrate that this compound effectively reduces the production of the pro-inflammatory cytokines IL-17 and IL-6. This effect is observed both in vitro in human immune cells and in vivo in a murine model of colitis. While direct head-to-head comparative studies are limited, the data presented in this guide allows for an indirect comparison with other therapeutic agents. Tofacitinib and Adalimumab also show efficacy in reducing IL-17 and/or IL-6, though through different mechanisms of action. Ustekinumab primarily targets the IL-23/Th17 axis, leading to a reduction in Th17 cells and consequently IL-17 production.
This compound's unique mechanism of upregulating the master anti-inflammatory microRNA, miR-124, presents a novel approach to modulating the inflammatory response in diseases like ulcerative colitis. Further research, including direct comparative clinical trials, will be crucial to fully elucidate the comparative efficacy and positioning of this compound in the therapeutic landscape of inflammatory diseases.
References
- 1. Lymphocyte modulation by tofacitinib in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Delayed and limited administration of the JAKinib tofacitinib mitigates chronic DSS-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Investigating Intestinal Inflammation in DSS-induced Model of IBD [jove.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Ustekinumab Decreases Circulating Th17 Cells in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. lerner.ccf.org [lerner.ccf.org]
- 11. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating intestinal inflammation in DSS-induced model of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Obefazimod and Other Advanced Therapies for Ulcerative Colitis in Biologic-Experienced Patients
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of obefazimod's performance against other approved advanced therapies in patients with moderate-to-severe ulcerative colitis (UC) who have previously failed biologic treatments. This analysis is supported by experimental data from key clinical trials, detailed methodologies, and visual representations of pathways and study designs.
Patients with ulcerative colitis who have had an inadequate response, loss of response, or intolerance to biologic therapies present a significant clinical challenge. This patient population often requires therapies with novel mechanisms of action. This compound, a first-in-class oral therapy, has emerged as a potential new option. This guide compares its clinical trial performance with established alternatives, including other small molecules and biologics with different therapeutic targets.
Mechanism of Action: this compound
This compound is an oral small molecule that modulates the expression of microRNA-124 (miR-124), a key regulator of inflammatory pathways.[1] By upregulating miR-124, this compound leads to a downstream reduction of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-17, thereby exerting a therapeutic effect in ulcerative colitis.[2] This novel mechanism of action distinguishes it from other available treatments.
Caption: this compound upregulates miR-124, leading to reduced pro-inflammatory cytokines.
Comparative Efficacy in Biologic-Experienced Patients
The following tables summarize the efficacy of this compound and selected alternatives in patients with moderate-to-severe ulcerative colitis who had an inadequate response or intolerance to prior biologic therapy. The data is derived from key Phase 3 clinical trials.
Induction of Clinical Remission (Week 8-12)
| Drug (Trial) | Dosage | Clinical Remission (Drug) | Clinical Remission (Placebo) | Placebo-Adjusted Remission Rate |
| This compound (ABTECT Pooled) | 50 mg QD | 16.4% (pooled) | N/A | 10.0% (vs. placebo in AT-IR) |
| Ustekinumab (UNIFI) | ~6 mg/kg IV | 15.6% | 5.3% | 10.3% |
| Vedolizumab (GEMINI 1) | 300 mg IV | 47.1% (response) | 25.5% (response) | N/A for remission |
| Tofacitinib (OCTAVE) | 10 mg BID | 16.6% - 18.5% | 3.6% - 8.2% | ~10.3% - 13.0% |
| Upadacitinib (U-ACHIEVE) | 45 mg QD | 18.0% | 0.0% | 18.0% |
| Risankizumab (INSPIRE) | 1200 mg IV | 11.4% | 4.3% | 7.1% |
| Ozanimod (TRUE NORTH) | 0.92 mg QD | 17.2% (1 prior biologic) | 8.3% (1 prior biologic) | 8.9% |
| Filgotinib (SELECTION) | 200 mg QD | 11.5% | 4.2% | 7.3% |
Maintenance of Clinical Remission (Week 44-58)
| Drug (Trial) | Dosage | Clinical Remission (Drug) | Clinical Remission (Placebo) | Placebo-Adjusted Remission Rate |
| This compound (ABTECT - Ongoing) | 25 mg or 50 mg QD | Data Expected Q2 2026 | Data Expected Q2 2026 | N/A |
| Ustekinumab (UNIFI) | 90 mg SC q8w | 43.8% | 24.0% | 19.8% |
| Vedolizumab (GEMINI 1) | 300 mg IV q8w | 41.8% | 15.9% | 25.9% |
| Tofacitinib (OCTAVE Sustain) | 10 mg BID | 40.6% | 11.1% | 29.5% |
| Upadacitinib (U-ACHIEVE Maintenance) | 15 mg QD / 30 mg QD | 42% / 52% | 12% | 30% / 40% |
| Risankizumab (COMMAND) | 180 mg SC q8w / 360 mg SC q8w | 36.6% / 29.5% | 23.2% | 13.4% / 6.3% |
| Ozanimod (TRUE NORTH) | 0.92 mg QD | 37.0% | 18.5% | 18.5% |
| Filgotinib (SELECTION) | 200 mg QD | 37.2% | 11.2% | 26.0% |
Comparative Safety Profiles
The following table provides a summary of common treatment-emergent adverse events (TEAEs) reported in the respective clinical trials for the biologic-experienced population.
| Drug | Common Adverse Events | Serious Adverse Events of Note |
| This compound | Headache, nasopharyngitis, COVID-19 | No new safety signals identified. |
| Ustekinumab | Nasopharyngitis, headache, upper respiratory tract infection | Generally well-tolerated with a favorable long-term safety profile. |
| Vedolizumab | Nasopharyngitis, headache, arthralgia | Low rates of opportunistic infections. |
| Tofacitinib | Nasopharyngitis, headache, upper respiratory tract infection, increased cholesterol | Increased risk of herpes zoster, serious infections, and thromboembolism. |
| Upadacitinib | Acne, nasopharyngitis, upper respiratory tract infection, increased CPK | Similar class risks to tofacitinib, including serious infections and thrombosis. |
| Risankizumab | Worsening of UC, COVID-19, nasopharyngitis, arthralgia | Generally well-tolerated with a favorable safety profile. |
| Ozanimod | Lymphopenia, anemia, nasopharyngitis | Bradycardia at treatment initiation, macular edema. |
| Filgotinib | Nasopharyngitis, headache, nausea | Low rates of serious infections and thromboembolic events reported in trials. |
Experimental Protocols
A detailed understanding of the clinical trial methodologies is crucial for interpreting the comparative data. Below are summaries of the key trial protocols.
Caption: A typical workflow for Phase 3 ulcerative colitis clinical trials.
This compound: ABTECT Program
-
Study Design: Two identical 8-week induction trials (ABTECT-1 and ABTECT-2) followed by a 44-week maintenance trial.[3][4][5]
-
Patient Population: Adults with moderately to severely active UC who have had an inadequate response, loss of response, or intolerance to conventional therapies and/or advanced therapies (biologics, JAK inhibitors, or S1P receptor modulators).[3][6][7]
-
Intervention: Oral this compound (25 mg or 50 mg once daily) or placebo.[3]
-
Primary Endpoint (Induction): Clinical remission at Week 8, defined by the Modified Mayo Score.[3]
-
Key Inclusion Criteria: Diagnosis of UC for at least 3 months, moderately to severely active disease.[3]
-
Key Exclusion Criteria: History of or current extensive colitis with evidence of dysplasia, toxic megacolon.
Ustekinumab: UNIFI
-
Study Design: An 8-week intravenous (IV) induction study followed by a 44-week subcutaneous (SC) maintenance study.[8][9]
-
Patient Population: Adults with moderately to severely active UC who had an inadequate response or intolerance to corticosteroids or immunomodulators, and/or one or more TNF-alpha antagonists. A sub-population had also failed vedolizumab.[9]
-
Intervention: A single IV induction dose of ustekinumab (~6 mg/kg) or placebo, followed by SC maintenance doses of 90 mg every 8 or 12 weeks.[9][10]
-
Primary Endpoint (Induction): Clinical remission at Week 8.
-
Primary Endpoint (Maintenance): Clinical remission at Week 44.[9]
Vedolizumab: GEMINI 1
-
Study Design: A 6-week IV induction phase followed by a maintenance phase to Week 52.[11][12][13]
-
Patient Population: Adults with moderately to severely active UC who had failed at least one conventional therapy, including a subgroup with prior TNF-alpha antagonist failure.[13][14][15]
-
Intervention: IV vedolizumab 300 mg or placebo at weeks 0 and 2 for induction. Responders were re-randomized to receive vedolizumab 300 mg every 4 or 8 weeks, or placebo for maintenance.[11][12]
-
Primary Endpoint (Induction): Clinical response at Week 6.
-
Primary Endpoint (Maintenance): Clinical remission at Week 52.
Tofacitinib: OCTAVE Program
-
Study Design: Two identical 8-week induction studies (OCTAVE Induction 1 & 2) and a 52-week maintenance study (OCTAVE Sustain).[16][17][18]
-
Patient Population: Adults with moderately to severely active UC with an inadequate response to corticosteroids, immunomodulators, or a TNF-alpha antagonist.[17][19]
-
Intervention: Oral tofacitinib 10 mg twice daily (BID) or placebo for induction. Responders were re-randomized to tofacitinib 5 mg BID, 10 mg BID, or placebo for maintenance.[16][19]
-
Primary Endpoint (Induction): Remission at Week 8.[17]
-
Primary Endpoint (Maintenance): Remission at Week 52.[17]
Upadacitinib: U-ACHIEVE and U-ACCOMPLISH
-
Study Design: Two 8-week induction studies (U-ACHIEVE and U-ACCOMPLISH) and a 52-week maintenance study (U-ACHIEVE Maintenance).[20][21][22][23]
-
Patient Population: Adults with moderately to severely active UC who had an inadequate response, loss of response, or intolerance to conventional or biologic therapies.[21][22]
-
Intervention: Oral upadacitinib 45 mg once daily (QD) or placebo for induction. Responders were re-randomized to upadacitinib 15 mg QD, 30 mg QD, or placebo for maintenance.[20][24]
-
Primary Endpoint (Induction): Clinical remission per Adapted Mayo Score at Week 8.[21]
-
Primary Endpoint (Maintenance): Clinical remission per Adapted Mayo Score at Week 52.
Risankizumab: INSPIRE and COMMAND
-
Study Design: A 12-week IV induction study (INSPIRE) followed by a 52-week SC maintenance study (COMMAND).[25][26][27]
-
Patient Population: Adults with moderately to severely active UC who have had an inadequate response or intolerance to conventional and/or advanced therapies (biologics, JAK inhibitors).[2][26][28]
-
Intervention: IV risankizumab 1200 mg or placebo at weeks 0, 4, and 8 for induction.[25][28] Responders were re-randomized to SC risankizumab 180 mg or 360 mg every 8 weeks, or placebo for maintenance.[26]
-
Primary Endpoint (Induction): Clinical remission per Adapted Mayo Score at Week 12.[28]
-
Primary Endpoint (Maintenance): Clinical remission at Week 52.[26]
Ozanimod: TRUE NORTH
-
Study Design: A 10-week induction study followed by a maintenance study to Week 52.[29][30][31]
-
Patient Population: Adults with moderately to severely active UC with an inadequate response or intolerance to oral aminosalicylates, corticosteroids, immunomodulators, or a biologic.[29][32]
-
Intervention: Oral ozanimod 0.92 mg QD (following dose titration) or placebo. Responders to ozanimod in induction were re-randomized to ozanimod or placebo for maintenance.[29][30][31]
-
Primary Endpoint (Induction): Clinical remission at Week 10.[31]
-
Primary Endpoint (Maintenance): Clinical remission at Week 52.[31]
Filgotinib: SELECTION
-
Study Design: Two induction studies (one for biologic-naïve and one for biologic-experienced patients) and a 58-week maintenance study.[33][34][35]
-
Patient Population (Induction Study B): Adults with moderately to severely active UC with an inadequate response, loss of response, or intolerance to a TNF antagonist or vedolizumab.[33][35][36]
-
Intervention: Oral filgotinib 100 mg or 200 mg QD, or placebo for induction. Responders were re-randomized to their induction dose of filgotinib or placebo for maintenance.[35]
-
Primary Endpoint: Clinical remission at Week 10 (induction) and Week 58 (maintenance).[33]
References
- 1. Impact of Prior Biologic Exposure on Ozanimod Efficacy and Safety in the Phase 3 True North Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M16-067: A Study to Evaluate Risankizumab in Subjects with Ulcerative Colitis Who Have Failed Prior Biologic Therapy (Inspire) | BCM [bcm.edu]
- 3. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
- 4. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 5. hcplive.com [hcplive.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. xtalks.com [xtalks.com]
- 8. hcplive.com [hcplive.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Sustained Clinical Remission With Vedolizumab in Patients With Moderate-to-Severe Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Effects of vedolizumab on health‐related quality of life in patients with ulcerative colitis: results from the randomised GEMINI 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clf1.medpagetoday.com [clf1.medpagetoday.com]
- 15. Induction and Maintenance Therapy with Vedolizumab, a Novel Biologic Therapy for Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Twice-daily tofacitinib induces ulcerative colitis remission | MDedge [mdedge.com]
- 18. Phase 3 OCTAVE Studies of Oral Tofacitinib in Ulcerative Colitis Results Published in The New England Journal of Medicine | Pfizer [pfizer.com]
- 19. Efficacy and Safety of Tofacitinib Re-treatment for Ulcerative Colitis After Treatment Interruption: Results from the OCTAVE Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Upadacitinib as induction and maintenance therapy for moderately to severely active ulcerative colitis: results from three phase 3, multicentre, double-blind, randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Upadacitinib outperforms placebo in UC patients with inadequate response to biologics - Medical Conferences [conferences.medicom-publishers.com]
- 22. researchgate.net [researchgate.net]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Risankizumab Induction Therapy in Patients With Moderately to Severely Active Ulcerative Colitis: Efficacy and Safety in the Randomized Phase 3 INSPIRE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. hcplive.com [hcplive.com]
- 27. Inflammatory Bowel Disease: Understanding Therapeutic Effects of Distinct Molecular Inhibitors as the Key to Current and Future Advanced Therapeutic Strategies [mdpi.com]
- 28. news.abbvie.com [news.abbvie.com]
- 29. ZEPOSIA® (ozanimod) UC Clinical Study Design | For HCPs [zeposiahcp.com]
- 30. mims.com [mims.com]
- 31. Analyses From the Phase 3 True North Study of Ozanimod in UC Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 32. P031 Impact of Prior Biologic Exposure on Response to Ozanimod for Moderate-to-Severe Ulcerative Colitis in the Phase 3 True North Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. glpg.com [glpg.com]
- 34. Efficacy of Filgotinib in Patients with Ulcerative Colitis by Line of Therapy in the Phase 2b/3 SELECTION Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 35. trialsitenews.com [trialsitenews.com]
- 36. researchgate.net [researchgate.net]
Obefazimod's Distinct Gene Expression Signature: A Comparative Analysis in Inflammatory Bowel Disease
For Immediate Release
A new comparative analysis reveals the unique mechanism of action of Obefazimod, an investigational oral therapy for ulcerative colitis (UC), and its distinct impact on gene expression compared to other established treatments for inflammatory bowel disease (IBD). This guide provides researchers, scientists, and drug development professionals with a detailed examination of the experimental data, highlighting this compound's novel approach to modulating the immune response at the genetic level.
This compound sets itself apart by selectively upregulating a single microRNA, miR-124, a key regulator of inflammation.[1][2][3][4] This targeted action leads to a downstream cascade of anti-inflammatory effects, offering a potentially more precise and controlled approach to managing IBD. This contrasts with the broader mechanisms of action of other IBD therapies, such as TNF-alpha inhibitors and JAK inhibitors.
Mechanism of Action: A Novel Pathway to Inflammation Control
This compound's primary mechanism involves binding to the Cap Binding Complex (CBC) at the 5' end of RNA molecules.[1][2] This interaction enhances the splicing of a specific long non-coding RNA, leading to the increased production of miR-124.[1][3] Elevated levels of miR-124 then act as a "physiological brake" on inflammation by downregulating the expression of several pro-inflammatory cytokines and chemokines, including Interleukin-6 (IL-6), Interleukin-17 (IL-17), and Tumor Necrosis Factor-alpha (TNF-α).[1][2][4][5]
.
References
- 1. Genes associated with intestinal permeability in ulcerative colitis: changes in expression following infliximab therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-Cell RNAseq Temporal Analysis of Ulcerative Colitis Patients Undergoing Tofacitinib Treatment Reveals a Shift in Myeloid Cells Towards Pro-Inflammatory Phenotypes in Refractory Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Toward Precision Medicine: Molecular Biomarkers of Response to Tofacitinib in Inflammatory Bowel Disease [mdpi.com]
- 5. Effect of vedolizumab (anti-α4β7-integrin) therapy on histological healing and mucosal gene expression in patients with UC | Gut [gut.bmj.com]
Safety Operating Guide
Proper Disposal of Obefazimod: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of Obefazimod, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like this compound are paramount to laboratory safety and environmental responsibility. This document provides a clear, step-by-step guide to the proper disposal procedures for this compound, aligning with general principles of pharmaceutical waste management and specific safety data for the compound.
This compound Disposal Profile
The following table summarizes key hazard and safety information for this compound, derived from its Safety Data Sheet (SDS). This information is critical for making informed decisions about its handling and disposal.
| Parameter | Information | Source |
| Chemical Name | This compound | MedChemExpress |
| CAS Number | 1258453-75-6 | MedChemExpress |
| GHS Hazard Classifications | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | MedChemExpress[1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | MedChemExpress[1] |
| Environmental Precautions | Keep the product away from drains, water courses or the soil.[1] | MedChemExpress |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. This procedure is designed to comply with general hazardous waste regulations and the specific safety profile of the compound.
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:
2. Waste Segregation:
-
Proper segregation is the first and most critical step in waste management.[2]
-
Solid Waste:
-
Unused or expired pure this compound powder.
-
Contaminated materials such as weighing paper, gloves, and disposable labware (e.g., pipette tips, tubes).
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvents used to rinse containers that held this compound.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound.
-
3. Waste Collection and Containment:
-
Solid Waste:
-
Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the relevant hazard pictograms.
-
-
Liquid Waste:
-
Collect liquid waste in a designated, sealed, and labeled hazardous waste container. Ensure the container is compatible with the solvents used.
-
-
Sharps Waste:
-
Place all contaminated sharps in a designated, puncture-resistant sharps container.
-
4. Decontamination of Reusable Glassware and Equipment:
-
Rinse contaminated reusable glassware and equipment with a suitable solvent (e.g., ethanol or acetone) to remove this compound residues.
-
Collect the rinse solvent as hazardous liquid waste.
-
After the initial solvent rinse, wash the glassware and equipment with soap and water.
5. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal service.
-
Do not dispose of this compound or its containers in the regular trash or down the drain.[1] This is in line with regulations from agencies like the EPA that prohibit the sewering of pharmaceutical waste.[3][4]
-
Follow your institution's specific procedures for arranging the pickup and disposal of chemical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
